Product packaging for Diclofenac isopropyl ester(Cat. No.:CAS No. 66370-79-4)

Diclofenac isopropyl ester

Cat. No.: B602264
CAS No.: 66370-79-4
M. Wt: 338.23
Attention: For research use only. Not for human or veterinary use.
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Description

Aceclofenac impurity

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H17Cl2NO2 B602264 Diclofenac isopropyl ester CAS No. 66370-79-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

propan-2-yl 2-[2-(2,6-dichloroanilino)phenyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17Cl2NO2/c1-11(2)22-16(21)10-12-6-3-4-9-15(12)20-17-13(18)7-5-8-14(17)19/h3-9,11,20H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMHUQACYEOZUBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)CC1=CC=CC=C1NC2=C(C=CC=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Contextualization of Ester Prodrug Strategies Within Pharmaceutical Innovation

Rationale for Esterification in Drug Design and Development

Esterification is a key tool in drug design, primarily aimed at modifying the physicochemical and pharmacokinetic properties of a parent drug. scirp.org By masking polar functional groups like carboxylic acids and alcohols, esterification can significantly alter a molecule's characteristics. nih.gov

The core principle of an ester prodrug lies in its bioreversible linkage—a covalent bond designed to be cleaved enzymatically or chemically within the body to regenerate the active parent drug. numberanalytics.comigntu.ac.in An ideal ester prodrug should remain stable in its dosage form but undergo rapid and quantitative conversion to the active drug after administration. nih.gov The linkage is typically designed to be susceptible to hydrolysis by ubiquitous esterase enzymes found in plasma, the liver, and other tissues. ijpsonline.comacs.org The choice of the alcohol moiety (the promoiety) is critical as it influences the rate of this cleavage. doi.org The prodrug itself should ideally be pharmacologically inactive or significantly less active than the parent compound, and the released promoiety should be non-toxic. igntu.ac.in

The success of an ester prodrug strategy is heavily dependent on the enzymatic lability of the ester bond. acs.org The rate of hydrolysis is influenced by the steric and electronic properties of the groups surrounding the ester linkage. numberanalytics.com Human carboxylesterases (CES), particularly CES1 and CES2, are the primary enzymes responsible for the hydrolysis of most ester prodrugs. mdpi.com These enzymes are predominantly located in the liver, intestine, and blood. acs.org The susceptibility of an ester to enzymatic hydrolysis can vary significantly depending on the structure of the alcohol component. doi.org For instance, some simple alkyl esters may be cleaved slowly, while others, like choline (B1196258) esters, are hydrolyzed very rapidly. scirp.orgdoi.org This variability necessitates careful consideration during the design phase to ensure predictable and efficient drug release. scirp.org

Esterification is a powerful method for modulating a molecule's properties for research purposes. nih.gov A primary application is to enhance lipophilicity, which can improve a drug's ability to cross biological membranes. numberanalytics.com This is particularly useful for drugs with poor permeability due to high polarity or the presence of charged groups like carboxylic acids. nih.gov By masking these groups with an ester, the molecule becomes more lipid-soluble, facilitating its passage through cell membranes. numberanalytics.com This approach has been used to improve the bioavailability of numerous drugs. numberanalytics.commdpi.com Furthermore, esterification can be employed to increase the aqueous solubility of a drug by introducing a water-soluble promoiety, a strategy often used for parenteral formulations. nih.gov

Enzymatic Lability Considerations in Ester Prodrug Conception [1, 2, 3, 6, 20, 21]

Historical Perspective on Diclofenac (B195802) Derivatives in Academic Research

Diclofenac, a potent non-steroidal anti-inflammatory drug (NSAID), has been a subject of extensive research since its synthesis in 1973. rdd.edu.iqnih.gov A significant portion of this research has focused on the development of derivatives to improve its therapeutic profile. nih.govnih.gov

The primary motivation for developing diclofenac prodrugs has been to mitigate its gastrointestinal side effects, which are largely attributed to the presence of the free carboxylic acid group. doi.orge-journals.inresearchgate.net The prodrug approach aims to temporarily block this acidic function until the drug is systemically absorbed. e-journals.in Early research focused on the synthesis of simple alkyl esters of diclofenac, such as methyl, ethyl, n-propyl, isopropyl, and n-butyl esters. e-journals.in These were synthesized via direct esterification and evaluated for their anti-inflammatory activity in preclinical models. e-journals.in These studies demonstrated that esterification of the carboxylic acid group could lead to compounds with significant anti-inflammatory properties. e-journals.inresearchgate.net For instance, diclofenac methyl ester showed potent anti-inflammatory effects. rdd.edu.iq

The carboxylic acid moiety of diclofenac has been a focal point for chemical modification. researchgate.netroyalsocietypublishing.org Academic research has explored a wide range of ester derivatives to enhance its properties. e-journals.innih.gov The rationale is that by converting the carboxylic acid to an ester, the direct irritant effect on the gastric mucosa can be reduced. researchgate.net Furthermore, the increased lipophilicity of the ester prodrugs can enhance their absorption. scirp.orgnumberanalytics.com Various research groups have synthesized and evaluated different ester prodrugs of diclofenac, confirming that these derivatives can retain or even enhance the anti-inflammatory activity of the parent drug while potentially offering a better safety profile. rdd.edu.iqe-journals.in

Evolution of Diclofenac Ester Analogues for Preclinical Exploration [1, 9, 13, 17, 20]

Role of Isopropyl Moiety in Ester Prodrug Design Principles

The choice of the promoiety is critical in prodrug design, as it directly influences the physicochemical and pharmacokinetic properties of the resulting molecule. The isopropyl group, when used to form an ester, imparts specific characteristics that are often desirable in prodrug development. Diclofenac isopropyl ester is an ester derivative of diclofenac designed to enhance its pharmacokinetic properties. smolecule.com

The isopropyl moiety is a small, branched alkyl group that increases the lipophilicity of the parent drug. This is reflected in the physicochemical properties of this compound. An increase in lipophilicity generally correlates with improved permeation across biological membranes. orientjchem.orgsmolecule.com For instance, the highly lipophilic isopropyl ester prodrug of latanoprost (B1674536) is effectively hydrolyzed by corneal esterases to deliver the active drug for glaucoma treatment. orientjchem.org Similarly, this compound is designed for better penetration through membranes like the skin or the walls of the intestinal tract. smolecule.comgoogle.com

A crucial aspect of an ester prodrug is its susceptibility to enzymatic hydrolysis. The isopropyl ester is a substrate for cellular esterases, which cleave the ester bond to release the active diclofenac and isopropanol (B130326). smolecule.comnih.gov The rate of this hydrolysis is a key factor; it must be rapid enough to ensure the timely release of the parent drug at the target site but not so immediate that the prodrug fails to reach the target. alquds.edugoogle.com The steric hindrance provided by the branched isopropyl group can modulate the rate of this enzymatic cleavage compared to less hindered esters like methyl or ethyl esters. acs.org This balance between stability and lability is a central principle in prodrug design. nih.gov Research on other therapeutic agents has shown that an isopropyl ester can be the preferred choice after evaluating a range of esters for their stability in aqueous buffers and their rate of esterase-dependent conversion to the parent compound. nih.govresearchgate.net

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name propan-2-yl 2-[2-(2,6-dichloroanilino)phenyl]acetate nih.gov
Molecular Formula C₁₇H₁₇Cl₂NO₂ smolecule.comnih.gov
Molecular Weight 338.23 g/mol nih.govcymitquimica.com
XLogP3 5.5 nih.gov
Appearance Neat cymitquimica.comlgcstandards.com

Synthetic Pathways and Derivatization Strategies for Diclofenac Isopropyl Ester

Primary Synthetic Routes for Diclofenac (B195802) Isopropyl Ester Elaboration

The elaboration of diclofenac isopropyl ester is predominantly achieved through direct esterification, a fundamental reaction in organic chemistry. However, alternative strategies involving different precursors and reaction schemes are also being explored to optimize the synthesis.

Direct Esterification Methodologies

Direct esterification is a common and straightforward method for producing this compound. smolecule.come-journals.in This typically involves the reaction of diclofenac with isopropanol (B130326). This process is an application of the Fischer-Speier esterification, a classic method that involves refluxing a carboxylic acid and an alcohol in the presence of an acid catalyst. wikipedia.orgafjbs.com Another approach is the Steglich esterification, which utilizes coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) under mild conditions. researchgate.netnih.gov

The efficiency of direct esterification heavily relies on the choice of the catalytic system. Strong mineral acids, such as concentrated sulfuric acid, are frequently used as catalysts. e-journals.in For instance, one method involves reacting diclofenac with an excess of isopropanol in the presence of concentrated sulfuric acid. e-journals.in The optimization of this reaction involves manipulating the ratio of reactants and catalyst, as well as the reaction time and temperature. Studies on the esterification of diclofenac with ethanol (B145695) have shown that varying the molar ratio of diclofenac to sulfuric acid and the reaction time significantly impacts the yield. researchgate.net For example, a higher yield of ethyl diclofenac was achieved when the reaction was heated at 80°C for 3 hours with a specific reactant to catalyst ratio. researchgate.net

Coupling reagents like dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), often used in conjunction with a catalyst like 4-dimethylaminopyridine (DMAP), facilitate the esterification under milder conditions. nih.govgoogle.com This method, known as Steglich esterification, is particularly useful for sensitive substrates. nih.gov The optimization of this process involves selecting the appropriate coupling agent and catalyst combination, as well as controlling the reaction stoichiometry.

Catalyst/ReagentMethodTypical ConditionsReference
Sulfuric Acid (H₂SO₄)Fischer-Speier EsterificationReflux with excess alcohol e-journals.in
Dicyclohexylcarbodiimide (DCC) / 4-Dimethylaminopyridine (DMAP)Steglich EsterificationRoom temperature in a suitable solvent like dichloromethane (B109758) researchgate.netgoogle.com

Solvent selection and temperature control are critical parameters in the synthesis of this compound. The choice of solvent can influence reaction rates and yields. Polar solvents like dimethylformamide (DMF) or acetone (B3395972) can enhance the efficiency of the esterification reaction. smolecule.com For direct esterification using an acid catalyst, the reaction is often carried out by refluxing the mixture at a specific temperature, for example, 80°C, to drive the reaction to completion. e-journals.in In one study, the synthesis of various diclofenac esters, including the isopropyl ester, was achieved by refluxing diclofenac and the respective alcohol with sulfuric acid at 80°C. e-journals.in

For methods employing coupling agents, the reaction is often conducted at room temperature. nih.gov The solvent of choice is typically an inert organic solvent like dichloromethane. google.com Temperature control is crucial to prevent side reactions and ensure the stability of the reactants and products. For instance, in the synthesis of ethyl diclofenac, increasing the reflux temperature from 80°C to 90°C and the reaction time from 45 to 60 minutes resulted in a higher yield. nih.gov

ParameterDirect Esterification (Acid Catalyst)Steglich Esterification
Solvent Isopropanol (reactant and solvent), DichloromethaneDichloromethane, Dimethylformamide, Acetone
Temperature Reflux (e.g., 80°C)Room Temperature
Catalytic Systems and Optimization [1, 14]

Alternative Precursor Materials and Reaction Schemes

While the direct esterification of diclofenac is the most common route, alternative synthetic strategies can be employed. One such approach involves the conversion of diclofenac into a more reactive intermediate, such as an acid chloride. This can be achieved by treating diclofenac with thionyl chloride. researchgate.net The resulting acid chloride can then be reacted with isopropanol to form the ester. However, this method can sometimes lead to the formation of dark-colored reaction mixtures. researchgate.net

Another alternative involves starting from different precursors altogether. For example, a multi-step synthesis could begin with simpler, commercially available molecules like aniline (B41778) and chloroacetic acid to first synthesize diclofenac, which is then esterified. sciencex.com More complex strategies might involve the use of diclofenac sodium as a starting material, which is then reacted with a suitable chloroacetate (B1199739) ester in the presence of a catalyst. google.com A method for synthesizing diclofenac methyl ester involves the condensation of methyl o-bromophenylacetate and 2,6-dichloroaniline (B118687) catalyzed by copper. google.com

Purification Techniques for Synthetic Intermediates and Final Product

Purification of the crude product is a critical step to obtain this compound of high purity. Common techniques include extraction, washing, and column chromatography. e-journals.in After the reaction, the excess alcohol is typically removed by distillation under reduced pressure. e-journals.in The crude product is then dissolved in a solvent like dichloromethane and washed with water to remove any water-soluble impurities and the acid catalyst. e-journals.in The organic layer is then dried over an anhydrous drying agent like sodium sulfate, filtered, and the solvent is evaporated. e-journals.in

For further purification, column chromatography is often employed. e-journals.innih.gov A typical stationary phase is silica (B1680970) gel, and the mobile phase is a mixture of solvents like ethyl acetate (B1210297) and petroleum ether. e-journals.in The choice of eluent composition is crucial for effective separation. For instance, a mixture of 5% ethyl acetate in petroleum ether has been used to purify diclofenac esters. e-journals.in In other procedures, different solvent systems like hexane (B92381) and ethyl acetate in varying ratios are used for purification via flash silica gel column chromatography. nih.gov Crystallization is another method used for purification, where the crude product is dissolved in a suitable solvent and then cooled to induce the formation of pure crystals. google.com

Green Chemistry Principles in this compound Synthesis

Applying green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the manufacturing process. This involves the use of safer solvents, minimizing waste, and employing more energy-efficient methods. mdpi.com While specific research on the green synthesis of this compound is limited, general principles of green chemistry in pharmaceutical synthesis can be applied.

One key aspect is the use of greener solvents. Research has explored the use of benign solvents and room temperature conditions for the synthesis of related diclofenac co-crystals, which resulted in a high yield and an environmentally friendly process. researchgate.net Another approach is the development of continuous flow synthesis methods. A six-step continuous flow synthesis of diclofenac sodium has been developed, which offers high atom and time economy, improved sustainability, and simpler operations compared to traditional batch synthesis. sciencex.com Such flow chemistry techniques could potentially be adapted for the synthesis of diclofenac esters, reducing waste and improving safety. sciencex.com

Biocatalysis, the use of enzymes to catalyze reactions, is another pillar of green chemistry. mdpi.com While not explicitly reported for this compound, enzymatic catalysis offers high selectivity and operates under mild conditions, making it a promising area for future research in the synthesis of this compound. The use of less hazardous reagents and the development of catalytic systems that can be easily recovered and reused are also important considerations in making the synthesis of this compound more sustainable.

Sustainable Solvent Selection and Reduction Strategies

The conventional synthesis of diclofenac esters, including the isopropyl ester, often employs the Fischer-Speier esterification method. wikipedia.orgtaylorandfrancis.com This typically involves using an excess of the corresponding alcohol, in this case, isopropanol, which acts as both a reagent and a solvent. e-journals.in While effective, this approach can be resource-intensive. Strategies to enhance the sustainability of this process focus on minimizing solvent waste and exploring greener alternatives.

One key strategy is the removal of water as it is formed during the reaction, which shifts the chemical equilibrium towards the product and can reduce the need for a large excess of the alcohol reactant. wikipedia.orgtaylorandfrancis.com This is often accomplished in non-polar solvents like toluene (B28343) that allow for azeotropic distillation of water using a Dean-Stark apparatus. wikipedia.org

The exploration of green chemistry principles has introduced several innovative approaches applicable to pharmaceutical synthesis. mdpi.com

Green Solvents: Research has highlighted the potential of ionic liquids (ILs) and deep eutectic solvents (DESs) to enhance the solubility of parent drugs like sodium diclofenac, suggesting their potential as alternative reaction media. mdpi.com

Solvent-Free and High-Concentration Reactions: The development of solvent-free reaction conditions represents a significant step in green synthesis. For instance, the synthesis of diclofenac hydrazone derivatives has been achieved with high atom economy under solvent-free conditions, demonstrating a greener alternative to conventional solvent-based methods. researchgate.net

Flow Chemistry: Continuous flow chemistry offers a sustainable platform for the synthesis of diclofenac and its precursors. sciencex.com This technology provides superior control over reaction conditions, enhances safety, and improves efficiency, representing a promising direction for the synthesis of diclofenac esters with reduced environmental impact. sciencex.com

Atom Economy and Process Efficiency Considerations

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms incorporated into the final desired product. chemrxiv.org The primary method for synthesizing this compound is the Fischer-Speier esterification, a condensation reaction between diclofenac acid and isopropanol. e-journals.in

The reaction is as follows: C₁₄H₁₁Cl₂NO₂ (Diclofenac) + C₃H₈O (Isopropanol) → C₁₇H₁₇Cl₂NO₂ (this compound) + H₂O (Water)

In this process, the formation of a water molecule as a byproduct means that not all atoms from the reactants are incorporated into the final ester. Direct acylations like Fischer esterification are, however, generally preferred over routes using acid anhydrides or acid chlorides, which have poorer atom economy and involve moisture-sensitive reagents. wikipedia.org

MetricDescriptionRelevance to this compound Synthesis
Atom Economy (Molecular Mass of Desired Product / Sum of Molecular Masses of All Reactants) x 100The ideal Fischer esterification has a high, but not perfect, atom economy due to the loss of a water molecule (H₂O). The calculated atom economy is approximately 94.9%.
Process Yield The amount of product obtained in a chemical reaction.Reported yields for the direct esterification method are as high as 82%. e-journals.in
E-Factor Mass of waste / Mass of product.Greener methods like solvent-free synthesis aim to reduce the E-factor by minimizing solvent and reagent waste. researchgate.net
Flow Chemistry Performing reactions in a continuous flowing stream rather than in a batch.Offers improved efficiency, safety, and sustainability for the synthesis of diclofenac and its derivatives. sciencex.com

Structural Modifications and Analog Development of this compound for Research

The carboxyl group of diclofenac is a common target for modification to create ester analogues, which are often investigated as prodrugs. This strategy aims to mask the acidic moiety, which can alter the compound's physicochemical properties.

Exploration of Other Ester Analogues and Their Synthetic Access

A variety of diclofenac ester analogues have been synthesized for research purposes, primarily through direct esterification or condensation reactions. The most common synthetic route is the Fischer-Speier esterification, where diclofenac is refluxed with different alcohols in the presence of an acid catalyst like concentrated sulfuric acid. e-journals.innih.gov This method has been successfully used to prepare a range of simple alkyl esters.

Alternatively, condensation reactions using coupling agents provide another versatile route. This method involves reacting diclofenac with an alcohol in the presence of a reagent like N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). google.com This approach is suitable for more complex or sensitive alcohol substrates.

Notable examples of synthesized diclofenac ester analogues include:

Simple Alkyl Esters: Methyl, ethyl, n-propyl, and n-butyl esters have been synthesized by reacting diclofenac with the corresponding alcohols. e-journals.inrdd.edu.iq

Specialized Esters: More complex esters, such as pivoloxymethyl esters and nitrosothiol esters, have also been developed as potential prodrugs with specific properties. nih.govacs.org

Spin-Labeled Analogues: For biophysical studies, spin-labeled diclofenac derivatives have been created through a multi-step synthesis that includes an esterification step. mdpi.com

Ester AnalogueAlcohol UsedSynthetic MethodReported Yield
Methyl EsterMethanol (B129727)Fischer Esterification e-journals.in72% e-journals.in
Ethyl EsterEthanolFischer Esterification e-journals.in78% e-journals.in
n-Propyl Estern-PropanolFischer Esterification e-journals.in70% e-journals.in
Isopropyl Ester Isopropanol Fischer Esterification e-journals.in 82% e-journals.in
n-Butyl Estern-ButanolFischer Esterification e-journals.in68% e-journals.in

Molecular and Cellular Pharmacological Research of Diclofenac Isopropyl Ester in Preclinical Models

Enzymatic Hydrolysis Mechanisms in Biological Systems (In Vitro and Non-Human In Vivo)

Diclofenac (B195802) isopropyl ester, a prodrug of the widely used non-steroidal anti-inflammatory drug (NSAID) diclofenac, is designed to be cleaved by esterases present in the body to release the active parent compound. google.com This enzymatic hydrolysis is a critical step in its mechanism of action.

The conversion of diclofenac isopropyl ester to diclofenac is catalyzed by esterases, a diverse group of enzymes responsible for the hydrolysis of ester bonds. google.come-journals.in

Ester prodrugs are susceptible to hydrolysis by various esterases found in biological systems, including plasma and tissues. google.come-journals.in The primary enzymes responsible for this bioconversion are carboxylesterases (CEs), which are abundant in the liver, plasma, and other tissues. researchgate.net While specific studies identifying the exact human carboxylesterase isozymes (e.g., hCE-1, hCE-2) responsible for this compound hydrolysis are not extensively detailed in the provided results, the rapid hydrolysis observed in plasma and tissue homogenates points towards the involvement of these enzymes. researchgate.netnih.gov Different classes of esterases, such as acetylcholine (B1216132) esterase, pseudocholine esterase, and butyryl-choline esterase, are known to facilitate the conversion of ester prodrugs. nih.gov The hydrolysis of ester-type prodrugs can also be influenced by plasma proteins like albumin and α1-acid glycoprotein (B1211001) (AGP), which have demonstrated esterase-like activity. nih.gov

The rate of hydrolysis of diclofenac esters is influenced by factors such as pH and the presence of enzymes. researchgate.netmonash.edu Studies on various diclofenac esters have shown that they are generally stable in acidic conditions (pH 1.2) but undergo rapid hydrolysis at a physiological pH of 7.4. For instance, the N-ethoxycarbonylmorpholine ester of diclofenac showed half-lives of 8 hours at pH 1, 47 hours at pH 7.4, and a significantly shorter 21 minutes in plasma, highlighting the role of plasma esterases. nih.gov

The Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax) are key parameters that describe the kinetics of enzyme-catalyzed reactions. nih.gov While specific Km and Vmax values for this compound with isolated esterases are not available in the provided search results, data for other diclofenac esters and related compounds provide insight. For example, a study on diclofenac prodrugs found that the bioconversion in rat plasma is much faster than hydrolysis in phosphate-buffered saline (PBS), with half-lives in the order of minutes, indicating efficient enzymatic action. nih.gov The study of different diclofenac esters revealed that steric hindrance can affect hydrolysis rates; for example, a bulky glycerol (B35011) group in one prodrug was suggested to partially hinder esterase access. nih.gov

Hydrolysis Half-lives of Various Diclofenac Esters
Diclofenac Ester DerivativeMediumpHTemperature (°C)Half-lifeReference
N-ethoxycarbonylmorpholine esterAqueous Solution1Not Specified8 hours nih.gov
N-ethoxycarbonylmorpholine esterAqueous Solution7.4Not Specified47 hours nih.gov
N-ethoxycarbonylmorpholine esterPlasmaNot SpecifiedNot Specified21 minutes nih.gov
Methanol (B129727) diclofenac ester (MD)Rat PlasmaNot Specified37~1.6 minutes nih.gov
Ethylene (B1197577) glycol diclofenac ester (ED)Rat PlasmaNot Specified37~1.6 minutes nih.gov
1,3-propylene glycol diclofenac ester (PD)Rat PlasmaNot Specified372.4 minutes nih.gov
Glycerol diclofenac ester (GD)Rat PlasmaNot Specified3711 minutes nih.gov

The metabolism of drugs, including the hydrolysis of ester prodrugs, can vary significantly between different animal species. europa.eu These differences are critical to consider when extrapolating preclinical data to humans. For instance, the hydrolysis of an ester-type prodrug of levodopa (B1675098) showed a species-dependent order of magnitude: mouse > human > rabbit > rat > dog. nih.gov This variability was attributed to the different contributions of AGP and albumin to hydrolysis in the plasma of these species. nih.gov

While direct comparative data for this compound hydrolysis across multiple species is limited in the provided results, studies on the parent compound, diclofenac, show species-specific differences in its metabolism. For example, the glucuronidation of diclofenac, a major metabolic pathway, shows an 8.7-fold difference in Vmax values in liver microsomes from rats, monkeys, dogs, humans, and mice. mdpi.com The major metabolites of diclofenac also differ between species; for example, in rats, 4'-hydroxydiclofenac (B1664172) and 5-hydroxydiclofenac (B1228188) are the main urinary metabolites, while in humans, other hydroxylated and conjugated forms are prevalent. europa.eu These findings underscore the importance of considering species differences in the enzymatic machinery when evaluating the pharmacokinetics of this compound.

The rate of enzymatic hydrolysis of an ester prodrug is highly dependent on its molecular structure, specifically the nature of the alcohol and acyl moieties surrounding the ester bond. nih.gov Steric hindrance plays a significant role; sterically unhindered esters are generally hydrolyzed more rapidly, while hindered esters are more stable. nih.gov

For diclofenac esters, the structure of the ester group influences the rate of hydrolysis. For example, a study on a series of diclofenac prodrugs found that a bulky glycerol group in glycerol diclofenac ester (GD) resulted in a slower bioconversion rate compared to less bulky esters like methanol diclofenac ester (MD) and ethylene glycol diclofenac ester (ED). nih.gov This was attributed to the glycerol group partially hindering the access of esterase enzymes. nih.gov Conversely, research on other non-steroidal anti-inflammatory drug (NSAID) esters has shown that increasing the length of an alkyl ester chain can sometimes lead to faster hydrolysis. core.ac.uk The electronic properties of the ester group also play a role; for instance, aryl esters of some NSAIDs have been observed to release the parent drug faster than alkyl esters. monash.edu

Influence of Ester Structure on Hydrolysis Half-life in Rat Plasma
Diclofenac Ester DerivativeEster MoietyHalf-life (minutes)Reference
Methanol diclofenac ester (MD)Methyl~1.6 nih.gov
Ethylene glycol diclofenac ester (ED)Ethylene glycol~1.6 nih.gov
1,3-propylene glycol diclofenac ester (PD)1,3-propylene glycol2.4 nih.gov
Glycerol diclofenac ester (GD)Glycerol11 nih.gov

Characterization of Esterase Activity Towards this compound [1, 13, 15, 20, 21, 25]

Kinetic Parameters of Hydrolysis in Isolated Enzyme Systems [1, 13, 15, 20, 21]

Target Interaction Studies (In Vitro/In Silico)

The therapeutic effect of diclofenac, released from its isopropyl ester prodrug, is primarily due to the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. drugbank.com These enzymes are responsible for the synthesis of prostaglandins (B1171923), which are key mediators of pain and inflammation. drugbank.com

In silico molecular docking studies are valuable tools for predicting and analyzing the binding interactions between a ligand, such as diclofenac, and its target protein. researchgate.netresearchgate.net These studies have shown that diclofenac binds to the active site of both COX-1 and COX-2. researchgate.net The acidic end of the diclofenac molecule is crucial for its interaction with the enzyme. researchgate.net Docking studies of various diclofenac analogues have been performed to understand the structure-activity relationships and to design more selective COX-2 inhibitors. researchgate.net While specific in silico studies focusing solely on this compound are not detailed in the provided search results, the extensive research on diclofenac's interaction with COX enzymes provides a strong foundation for understanding the ultimate mechanism of action of its prodrugs. The ester prodrug itself is not expected to be active until it is hydrolyzed to diclofenac. google.com

Cyclooxygenase Isoform Binding and Inhibition Kinetics (In Vitro)

Diclofenac is a non-steroidal anti-inflammatory drug (NSAID) that functions by inhibiting cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins involved in inflammation and pain. nih.govacs.org While diclofenac itself is known to inhibit both COX-1 and COX-2 isoforms, it demonstrates a degree of selectivity towards COX-2. acs.orgpharmgkb.org

In vitro studies using bovine aortic coronary endothelial cells (BAECs) have provided insights into the inhibitory profile of diclofenac. nih.gov In this model, diclofenac exhibited a balanced inhibition of both COX-1 and COX-2, with reported IC50 values of 0.01 µM for COX-1 and 0.03 µM for COX-2. nih.gov The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by half.

The esterification of diclofenac to form this compound is a strategy that may enhance its bioavailability, potentially leading to improved therapeutic effects while minimizing dose-dependent adverse effects. researchgate.net Although specific binding and inhibition kinetic data for this compound are not extensively detailed in the provided search results, the pharmacological activity of the ester is intrinsically linked to the parent compound, diclofenac. The ester form is expected to undergo hydrolysis to release the active diclofenac moiety.

Table 1: In Vitro COX Inhibition Data for Diclofenac

Cell LineIsoformIC50 (µM)
Bovine Aortic Coronary Endothelial Cells (BAECs)COX-10.01
Bovine Aortic Coronary Endothelial Cells (BAECs)COX-20.03

This table presents the half-maximal inhibitory concentration (IC50) values of diclofenac for COX-1 and COX-2 in an in vitro cell-based assay.

Molecular Docking and Simulation of Target-Ligand Interactions

Molecular docking and simulation studies are computational techniques used to predict the binding orientation and affinity of a ligand to a target protein. In the context of diclofenac and its derivatives, these studies provide valuable insights into their interaction with COX-1 and COX-2 enzymes.

Docking investigations have shown that diclofenac and related compounds have a strong affinity for both COX-1 and COX-2, with a notable preference for the COX-2 enzyme. researchgate.net The binding of diclofenac's carboxyl group to key amino acid residues, such as Tyrosine-385 and Serine-530, within the active site of COX-2 is a critical aspect of its inhibitory mechanism. acs.orgnih.gov This interaction is reminiscent of how the natural substrate, arachidonic acid, binds. nih.gov

Simulations have been employed to understand the essential structural features required for selective COX-2 inhibition. rsc.org For instance, the presence of a sulfonamide moiety in some COX-2 inhibitors has been shown to establish crucial hydrogen bond interactions with amino acid residues like Leu338, Ser339, Arg499, and Phe504 in the active site, contributing to their selectivity. rsc.org While specific docking scores for this compound were not found, studies on similar molecules demonstrate that computational approaches can predict anti-inflammatory activity with good correlation to experimental data. researchgate.net

The crystal structure of COX-2 in complex with diclofenac has been resolved, providing a detailed view of the binding mode. nih.govscispace.com These structural insights are fundamental for the rational design of new anti-inflammatory agents with improved selectivity and efficacy.

Cellular Uptake and Intracellular Disposition Mechanisms (In Vitro)

The cellular uptake and disposition of a drug are critical determinants of its pharmacological effect. For diclofenac, these processes have been investigated in various in vitro models.

Membrane Permeation Studies in Cell Culture Models

Membrane permeation is a key step in the cellular uptake of drugs. Studies using cell culture models, such as NCI-H292 human airway epithelial cells, have been employed to investigate the effects of diclofenac on cellular processes. nih.gov While these studies often focus on the pharmacological effects of diclofenac, they inherently rely on its ability to cross the cell membrane.

The use of permeation enhancers, such as isopropyl myristate and isopropyl palmitate, has been shown to improve the transport of diclofenac across artificial membranes and excised skin, suggesting that the lipophilicity of the formulation can significantly influence its permeation characteristics. researchgate.netasianpubs.org Esterification of diclofenac to form this compound would increase its lipophilicity, which is generally expected to enhance membrane permeation. researchgate.net

In studies with isolated perfused rat liver, diclofenac demonstrated rapid distribution into the cellular water space, indicating efficient membrane transport. nih.gov The ratio of the cellular initial distribution volume to the extracellular volume was found to be 2.82, supporting this observation. nih.gov

Intracellular Trafficking Pathways

Once inside the cell, a drug's journey to its target is governed by intracellular trafficking pathways. For diclofenac, research suggests that it can modulate intracellular signaling cascades. For example, in NCI-H292 cells, diclofenac has been shown to affect the degradation of IκBα and the translocation of the NF-κB p65 subunit, key events in the NF-κB signaling pathway. nih.gov

Preclinical Metabolic Fate Investigations (Non-Human In Vitro/In Vivo)

The metabolism of a drug is a crucial factor determining its efficacy and duration of action. Preclinical studies in non-human models provide essential information on the metabolic fate of new chemical entities like this compound.

Phase I Metabolic Pathways in Non-Human Liver Microsomes/Hepatocytes

Phase I metabolism typically involves oxidation, reduction, and hydrolysis reactions, primarily catalyzed by cytochrome P450 (CYP) enzymes in the liver. For diclofenac, a major Phase I metabolic pathway is hydroxylation.

In studies using rat and human hepatocytes, diclofenac was shown to be more cytotoxic to cells that actively metabolize drugs. nih.gov This toxicity was correlated with the formation of hydroxylated metabolites, specifically 5-hydroxydiclofenac and a newly characterized metabolite, N,5-dihydroxydiclofenac. nih.gov The inhibition of CYP enzymes with agents like proadifen (B1678237) and ketoconazole (B1673606) reduced this cytotoxicity, indicating a role for drug metabolism in the observed toxic effects. nih.gov

Further investigations using human liver microsomes identified the formation of reactive benzoquinone imine intermediates through P450-catalyzed oxidation. capes.gov.br These reactive metabolites could be trapped with glutathione (B108866) (GSH), leading to the formation of GSH adducts. capes.gov.br The formation of these adducts in both rat and human hepatocytes suggests a common metabolic activation pathway. drugbank.com Specifically, the formation of 4'-hydroxy-3'-(glutathion-S-yl)diclofenac was found to be dependent on CYP2C9, while the formation of 5-hydroxy-4-(glutathion-S-yl)diclofenac and 5-hydroxy-6-(glutathion-S-yl)diclofenac was mainly attributed to CYP3A4. capes.gov.br

In minipigs, diclofenac's extensive metabolism in the liver was also noted, with the production of reactive metabolites being a significant aspect of its biotransformation. mdpi.com For this compound, it is expected that the primary initial metabolic step would be hydrolysis of the ester bond to release diclofenac, which would then be subject to the same Phase I metabolic pathways as the parent drug.

Table 2: Identified Phase I Metabolites of Diclofenac in Non-Human Preclinical Models

MetabolitePrecursorKey Enzyme(s)Model System
4'-hydroxydiclofenacDiclofenacCYP2C9Human Liver Microsomes
5-hydroxydiclofenacDiclofenacCYP3A4Rat and Human Hepatocytes
N,5-dihydroxydiclofenac5-hydroxydiclofenacCytochrome P450Rat and Human Hepatocytes
5-hydroxy-4-(glutathion-S-yl)diclofenacDiclofenacCYP3A4Human Liver Microsomes
4'-hydroxy-3'-(glutathion-S-yl)diclofenacDiclofenacCYP2C9Human Liver Microsomes
5-hydroxy-6-(glutathion-S-yl)diclofenacDiclofenacCYP3A4Human Liver Microsomes

This table summarizes the major Phase I metabolites of diclofenac identified in various non-human in vitro systems, the enzymes involved in their formation, and the model systems used for their identification.

Metabolite Identification and Profiling (Non-Human)

The metabolic profile of diclofenac, the active form of this compound, has been characterized in several non-human species. Following the hydrolysis of the isopropyl ester group, diclofenac undergoes both Phase I (oxidation) and Phase II (conjugation) reactions, leading to a variety of metabolites. tandfonline.comsci-hub.box

In rats, the major metabolites identified are the ester glucuronide of unchanged diclofenac, which is the primary biliary metabolite, and conjugates of hydroxylated forms of diclofenac, which are the main urinary metabolites. tandfonline.comsci-hub.box The primary sites of hydroxylation are the 4'- and 5-positions of the diclofenac molecule. europa.eu Therefore, metabolites such as 4'-hydroxy diclofenac and 5-hydroxy diclofenac, and their subsequent glucuronide conjugates, are key components of the metabolic profile in rats. europa.eu

In dogs, the metabolic profile is distinct. The principal metabolite found in urine is the taurine (B1682933) conjugate of diclofenac. tandfonline.comsci-hub.boxnih.gov In the bile, the ester glucuronide of unchanged diclofenac is the predominant metabolite. tandfonline.comsci-hub.boxnih.gov This highlights a significant species difference, with dogs favoring direct conjugation of the parent drug over oxidative metabolism. nih.goveuropa.eu

In baboons, the metabolism is more similar to humans, with the main metabolites being conjugates of hydroxylated diclofenac. tandfonline.comsci-hub.box

Studies on other diclofenac ester prodrugs, such as aceclofenac (B1665411), in rats show rapid hydrolysis to diclofenac, followed by the formation of 4'- and 5-hydroxylated derivatives as the major metabolites. nih.gov This suggests that this compound would likely follow a similar metabolic fate in rats, with the initial hydrolysis of the ester being a key step. The bioconversion of various diclofenac ester prodrugs has been shown to be enzyme-mediated and to vary significantly between species, with half-lives in rat plasma being very short. researchgate.net

Table 2: Identified Metabolites of Diclofenac in Non-Human Species

Species Metabolite Location Found Metabolic Pathway
Rat Ester glucuronide of unchanged diclofenac Bile tandfonline.comsci-hub.boxnih.gov Phase II (Glucuronidation)
Conjugates of 4'-hydroxy diclofenac Urine europa.eu Phase I (Hydroxylation) & Phase II (Conjugation)
Conjugates of 5-hydroxy diclofenac Urine europa.eu Phase I (Hydroxylation) & Phase II (Conjugation)
Dog Taurine conjugate of unchanged diclofenac Urine tandfonline.comsci-hub.boxnih.gov Phase II (Taurine Conjugation)
Ester glucuronide of unchanged diclofenac Bile tandfonline.comsci-hub.boxnih.gov Phase II (Glucuronidation)
Baboon Conjugates of hydroxylated metabolites Urine tandfonline.comsci-hub.box Phase I (Hydroxylation) & Phase II (Conjugation)

Ex Vivo Organ and Tissue Perfusion Studies (Non-Human)

Distribution and Metabolic Profiles in Isolated Organ Systems

In one such study, rat livers were cold-stored and then reperfused ex vivo to assess liver injury and function. researchgate.net When diclofenac sodium was added to the preservation solution, it was shown to attenuate liver injury and improve graft function during reperfusion. researchgate.net This suggests that the liver readily takes up and is affected by diclofenac.

Extrapolating from these findings, an ex vivo perfusion of a rat liver with this compound would likely result in rapid hydrolysis of the ester by hepatic esterases to release diclofenac. The liver is a major site of esterase activity, as demonstrated by the rapid hydrolysis of aceclofenac in rat liver preparations. nih.gov Following hydrolysis, the liberated diclofenac would then be subject to the known metabolic pathways within the liver, including hydroxylation and subsequent glucuronidation. mdpi.com An ex vivo liver perfusion system would allow for the characterization of the rate of hydrolysis of the isopropyl ester, the formation of Phase I and Phase II metabolites of diclofenac, and their release into the perfusate.

Similarly, ex vivo perfusion of other organs, such as the kidney and intestine, could be used to determine their relative contributions to the metabolism of this compound. Studies with microsomes have already indicated that the liver is the primary site of diclofenac glucuronidation in rats, with much lower activity in the kidney and intestine. mdpi.com An ex vivo perfusion model would enable the confirmation of these findings at the whole organ level.

Table 3: Predicted Distribution and Metabolic Events in Ex Vivo Rat Liver Perfusion with this compound

Event Predicted Outcome Rationale
Uptake Rapid uptake of this compound into the liver Lipophilic nature of the ester facilitates passive diffusion across cell membranes.
Hydrolysis Efficient conversion of this compound to diclofenac High concentration of esterases in the rat liver. nih.gov
Phase I Metabolism Formation of 4'- and 5-hydroxy diclofenac Known metabolic pathway for diclofenac in rats. europa.eu
Phase II Metabolism Formation of diclofenac glucuronide The liver is the primary site of diclofenac glucuronidation in rats. mdpi.com
Metabolite Efflux Release of diclofenac and its metabolites into the perfusate Transport of metabolites out of hepatocytes for elimination.

Mechanistic Studies of Tissue Retention and Release

The tissue retention and release kinetics of a drug are crucial for understanding its duration of action and potential for local tissue accumulation. For this compound, its lipophilic nature would likely lead to a different tissue distribution and retention profile compared to the more polar diclofenac sodium.

Studies on the tissue distribution of diclofenac in rats following subcutaneous administration have shown that it distributes to various tissues, including the liver, kidney, brain, and muscle. drugbank.com The prodrug approach, by creating a more lipophilic ester, is intended to enhance tissue penetration. nih.gov Therefore, this compound is expected to readily cross cell membranes and accumulate in tissues to a greater extent than diclofenac itself.

Once inside the tissue, the retention of the compound would be influenced by two main factors: the rate of hydrolysis of the ester and the binding of the parent prodrug and the active drug to tissue components. The enzymatic activity of esterases within specific tissues would govern the rate of release of active diclofenac. Tissues with high esterase activity, such as the liver, would rapidly convert the prodrug, leading to higher local concentrations of diclofenac. nih.gov

The release of diclofenac from the tissue would then depend on its own physicochemical properties and its interaction with tissue macromolecules. Diclofenac is known to bind extensively to plasma proteins, and similar binding to tissue proteins could contribute to its retention. drugbank.com

An ex vivo tissue perfusion model could be employed to study these mechanisms in detail. For example, by perfusing an isolated tissue (e.g., muscle or joint tissue) with a solution containing this compound, it would be possible to measure the rate of uptake into the tissue, the rate of hydrolysis to diclofenac, and the subsequent release of both the prodrug and the active drug back into the perfusate over time. This would provide valuable data on the tissue-specific pharmacokinetics of this compound.

Pharmaceutical Formulation Science and Advanced Drug Delivery System Research for Diclofenac Isopropyl Ester

Principles of Solubility Enhancement for Diclofenac (B195802) Isopropyl Ester

The therapeutic efficacy of a drug is often linked to its bioavailability, which for poorly soluble compounds like many diclofenac esters, is limited by its dissolution rate. Diclofenac itself is classified as a Biopharmaceutics Classification System (BCS) Class II drug, characterized by low aqueous solubility and high permeability. pharmaexcipients.comscispace.com Its ester derivatives, including the isopropyl ester, are generally even more lipophilic, further reducing their solubility in aqueous media. Therefore, enhancing the solubility and dissolution rate of diclofenac isopropyl ester is a primary objective in formulation development. Research in this area adapts established principles used for the parent drug and other esters.

One of the principal strategies to solubilize lipophilic drugs is the use of cosolvents and surfactants to create microemulsions or other colloidal carriers. These systems can significantly increase the drug-loading capacity of a formulation.

Research into microemulsion systems for diclofenac sodium provides a strong foundation for formulating its isopropyl ester. ijpsonline.comijpsonline.com Microemulsions are thermodynamically stable, optically isotropic dispersions of oil and water stabilized by a surfactant and often a cosurfactant. researchgate.net For a lipophilic compound like this compound, an oil-in-water (o/w) microemulsion would be a suitable approach, where the ester would be dissolved in the oil phase.

Key research findings in this area for related compounds include:

Component Selection: The solubility of the drug in various oils, surfactants, and cosurfactants is a critical first step. For diclofenac sodium, oleic acid, isopropyl myristate (IPM), and isopropyl palmitate (IPP) have been investigated as the oil phase. ijpsonline.comiajps.com Non-ionic surfactants like Tween 80 and Cremophor RH40, and cosolvents such as polyethylene (B3416737) glycol 400 (PEG 400) and isopropanol (B130326) (IPA), have been successfully used to form stable microemulsions. ijpsonline.comijpsonline.comiajps.com

Phase Diagrams: The construction of pseudo-ternary phase diagrams is essential to identify the concentration ranges of oil, surfactant/cosurfactant (Smix), and aqueous phase that result in a stable microemulsion region. Studies have shown that the ratio of surfactant to cosurfactant can significantly impact the size of this region. ijpsonline.comijpsonline.com

Solubilization Capacity: The solubilization of diclofenac in microemulsions composed of biocompatible components like sucrose (B13894) laurate, R(+)-limonene or isopropyl myristate has been shown to be much higher than its intrinsic solubility in the oil phase alone. researchgate.net This highlights the potential of such systems to deliver a higher concentration of the drug.

Table 1: Solubility of Diclofenac Sodium in Various Oils (Example Data)
Oil ComponentSolubility (mg/g)Reference
Oleic AcidData not specified, but highest among tested iajps.com
Isopropyl Myristate (IPM)Lower than Oleic Acid iajps.com
Isopropyl Palmitate (IPP)Lower than Oleic Acid iajps.com
Olive OilLower than Oleic Acid iajps.com

This table illustrates the type of screening data generated in the development of lipid-based formulations for diclofenac, which would be a necessary step for this compound.

Solid dispersion is a well-established technique for improving the oral bioavailability of poorly water-soluble drugs. nih.gov This method involves dispersing the drug in an inert carrier or matrix at the solid-state, which can lead to particle size reduction, improved wettability, and the formation of a higher-energy amorphous state of the drug.

While specific studies on this compound are not prevalent, extensive research on diclofenac sodium provides a clear blueprint for this approach:

Carrier Selection: Hydrophilic polymers are commonly used as carriers. Eudragit E100 and Carbopol 934 have been successfully used to enhance the solubility of diclofenac. pharmaexcipients.comscispace.comrjpn.org For controlled release applications, water-insoluble carriers like ethylcellulose and Eudragit RS/RL have been employed. nih.govnih.gov

Preparation Methods: Several methods can be used to prepare solid dispersions, including the solvent evaporation technique, freeze-drying, and melt extrusion. pharmaexcipients.comrjpn.orgnih.gov The solvent evaporation method, where the drug and carrier are dissolved in a common solvent (like ethanol (B145695) or isopropyl alcohol) followed by solvent removal, is frequently cited. pharmaexcipients.comnih.govrjpn.org

Performance Evaluation: The success of a solid dispersion is measured by the enhancement in drug solubility and dissolution rate. For example, a solid dispersion of diclofenac with Eudragit E100 increased its solubility to 0.485 mg/mL, a significant rise from its intrinsic aqueous solubility. pharmaexcipients.comscispace.com The cumulative drug release from this solid dispersion reached 98% in 8 hours, compared to just 45% for the pure drug. pharmaexcipients.comscispace.com

Table 2: Example of Dissolution Enhancement of Diclofenac via Solid Dispersion
FormulationCarrier% Drug Release (in 8 hours)Reference
Pure DiclofenacN/A45.15% pharmaexcipients.comscispace.com
Solid DispersionEudragit E10098.05% pharmaexcipients.comscispace.com

This table demonstrates the significant improvement in drug release for diclofenac when formulated as a solid dispersion, a technique directly applicable to its ester derivatives.

Cosolvency and Surfactant-Based Research Approaches

Research on Particulate Drug Delivery Systems for this compound

Particulate systems, such as nanoparticles and microparticles, offer a sophisticated means of drug delivery. They can protect the drug from degradation, control its release rate, and potentially target it to specific sites in the body. For this compound, these systems could be designed for sustained release or for improved penetration into tissues.

Nanoparticles (NPs) are colloidal particles ranging in size from 1 to 1000 nm. soeagra.com Encapsulating a drug within a nanoparticle can enhance its stability and modify its pharmacokinetic profile. Research on encapsulating diclofenac and its prodrugs provides valuable insights.

Methodologies: Emulsion-based methods are common for fabricating polymeric and lipidic nanoparticles.

Poly(lactic-co-glycolic acid) (PLGA) Nanoparticles: Diclofenac sodium has been encapsulated in PLGA NPs using an emulsion-solvent evaporation method. jptcp.com More advanced strategies involve nanoprecipitation techniques.

Lipid Prodrug Nanoparticles: In a relevant study, new lipidic prodrugs of diclofenac were synthesized by attaching aliphatic chains (C10-C18) via an ester bond. These prodrugs were then formulated into nanoparticles using an emulsion evaporation method with DSPE-PEG2000 as the excipient. nih.gov This approach would be directly analogous to formulating this compound.

Characterization: The characterization of nanoparticles is crucial for ensuring quality and performance.

Size and Zeta Potential: Dynamic Light Scattering (DLS) is used to measure particle size and polydispersity index (PDI), while zeta potential measurements indicate surface charge and predict stability. For diclofenac-loaded PLGA NPs, sizes between 114-125 nm with a negative zeta potential were reported. jptcp.com The lipid prodrug NPs had sizes of 110-150 nm and zeta potentials of -30 to -50 mV. nih.gov

Encapsulation Efficiency (EE): This parameter quantifies the amount of drug successfully loaded into the nanoparticles. It is often measured using techniques like HPLC after separating the free drug from the nanoparticles. For lipidic diclofenac prodrugs, EE was reported to be above 90%. nih.gov For diclofenac sodium in PLGA NPs, EE ranged from 41.4% to 77.8%. jptcp.com

Table 3: Characterization of Diclofenac Prodrug-Loaded Nanoparticles (Example Data)
ParameterValueReference
Particle Size110 - 150 nm nih.gov
Polydispersity Index (PDI)≤ 0.2 nih.gov
Zeta Potential-30 to -50 mV nih.gov
Encapsulation Efficiency (EE)> 90% nih.gov

This table summarizes typical characterization data for nanoparticle formulations of diclofenac prodrugs, which would be the benchmark for this compound nanoparticle development.

Microparticles (1-1000 µm) are often used to achieve sustained drug release over extended periods, from hours to weeks. This can reduce dosing frequency and improve patient compliance. Biodegradable polymers are commonly used to fabricate these systems.

Fabrication Methods:

Emulsion-Solvent Evaporation: This is a widely used technique where a solution of the drug and a polymer (e.g., polymerized rosin, PLGA) in a volatile organic solvent is emulsified in an aqueous phase. researchgate.netresearchgate.netgoogle.com The organic solvent is then evaporated, leaving solid microparticles.

Emulsion/Chilling Method: This method is used with lipidic carriers like stearic acid. The drug is mixed with the molten lipid and then emulsified in a hot surfactant solution. Chilling the emulsion solidifies the lipid into microparticles. wisdomlib.org

Phase Separation (Coacervation): A non-solvent can be added to a polymer-drug solution to induce phase separation and microparticle formation. This has been used to prepare diclofenac sodium-ethylcellulose microparticles. ajol.info

Release Kinetics: The goal of these systems is typically to provide sustained release. Studies on diclofenac sodium microparticles have shown release over 10-18 hours. researchgate.netwisdomlib.org The release mechanism is often diffusion-controlled and can be modeled using equations like the Higuchi model. researchgate.netresearchgate.net The drug release can be modulated by altering the drug-to-polymer ratio and the particle size. researchgate.net

Nanoparticle Encapsulation Methodologies and Characterization [4, 23]

Transdermal and Topical Delivery System Research

Transdermal delivery is a highly attractive route for diclofenac as it bypasses the gastrointestinal tract, avoiding common NSAID-related side effects, and allows for targeted delivery to localized areas of inflammation. The lipophilic nature of this compound makes it a potentially superior candidate for skin permeation compared to the more hydrophilic diclofenac sodium.

The prodrug approach, converting the parent drug into a more lipophilic ester, has been widely investigated to enhance transdermal delivery. nih.gov Research has shown that diclofenac esters can exhibit higher flux across skin models compared to the parent drug. alquds.edu

Formulation research for transdermal systems focuses on:

Permeation Enhancers: The stratum corneum is the primary barrier to drug absorption through the skin. Chemical permeation enhancers are often included in topical formulations to reversibly decrease this barrier's resistance.

Fatty Acid Esters: Isopropyl myristate (IPM) is a well-known enhancer that increases the fluidity of stratum corneum lipids. americanpharmaceuticalreview.com

Glycols: Propylene (B89431) glycol, hexylene glycol, and dipropylene glycol are used as vehicles and enhancers that can solubilize the drug and hydrate (B1144303) the skin. google.com

Terpenes: Compounds like limonene (B3431351) have been shown to significantly increase the permeation of diclofenac. researchgate.net

Vehicle Systems: The vehicle itself plays a crucial role in drug delivery.

Gels: Gels are common formulations for topical NSAIDs. A gel for diclofenac might be composed of water, a low molecular weight alcohol, a glycol, and penetration enhancers. google.com

Microemulsions: As discussed in section 4.1.1, microemulsions are excellent vehicles for transdermal delivery due to their high solubilization capacity and the penetration-enhancing properties of their components (surfactants, cosurfactants, and oils). ijpsonline.comamericanpharmaceuticalreview.com

Flux Studies: The performance of a transdermal system is quantified by measuring the flux (the rate of drug permeation per unit area) across a membrane, typically using in vitro Franz diffusion cells with animal or human skin. nih.gov Studies comparing different diclofenac esters have shown that flux can be correlated with the physicochemical properties of the prodrug, such as its aqueous solubility and partition coefficient. nih.gov

Permeation Enhancement Strategies and Mechanisms

A primary challenge in topical delivery is overcoming the barrier function of the skin's outermost layer, the stratum corneum. This compound, being more lipophilic than its salt form (diclofenac sodium), has an inherent advantage in traversing this lipid-rich barrier. However, its delivery can be further optimized using various permeation enhancement strategies.

Chemical Permeation Enhancers (CPEs): These are compounds that temporarily and reversibly increase the permeability of the skin. nih.gov Research on diclofenac formulations has identified several effective classes of CPEs. bioline.org.br

Alcohols and Glycols: Low molecular weight alcohols like ethanol and isopropyl alcohol can enhance drug solubility within the formulation and disrupt the organized lipid structure of the stratum corneum. google.com Glycols such as propylene glycol not only act as solvents but also hydrate the stratum corneum, facilitating drug diffusion. bioline.org.br

Fatty Acid Esters: Isopropyl myristate is a widely used enhancer that is believed to penetrate and fluidize the lipid bilayers of the skin, thereby increasing drug diffusion. asianpubs.orgsphinxsai.com Studies on diclofenac potassium have shown that isopropyl myristate significantly enhances permeation through rabbit skin. asianpubs.org

Terpenes: Compounds like l-menthol (B7771125) are thought to enhance permeation by modifying the solvent nature of the stratum corneum, which improves the partitioning of the drug into the skin tissue. bioline.org.br

Synergistic Combinations: Research indicates that combining different CPEs can produce a synergistic effect, leading to greater permeation enhancement than when used alone. mdpi.com For instance, the combination of isopropanol and a fatty acid ester like isopropyl myristate has been shown to cause significant fluidization and disruption of intercellular lipids. mdpi.com The application of heat has also been found to work synergistically with CPEs, significantly increasing the skin permeation of diclofenac. nih.gov

The mechanisms by which these enhancers operate generally involve one or more of the following: disrupting the highly ordered structure of the stratum corneum lipids, interacting with intracellular proteins, or improving the partitioning of the drug into the skin. bioline.org.br

Table 1: Chemical Permeation Enhancers Studied for Diclofenac Formulations

Enhancer Class Example(s) Proposed Mechanism of Action
Alcohols / Glycols Isopropyl Alcohol, Propylene Glycol Increase drug solubility, disrupt lipid structure, hydrate stratum corneum. bioline.org.brgoogle.com
Fatty Acid Esters Isopropyl Myristate (IPM) Fluidize and disrupt intercellular lipid bilayers. asianpubs.orgmdpi.com
Terpenes l-menthol Modify the solvent nature of the stratum corneum, improving drug partitioning. bioline.org.br
Pyrrolidones N-methyl-2-pyrrolidone Alter the solvent nature of the membrane, may create drug reservoirs. bioline.org.br

Polymeric Film and Gel Formulations for Topical Delivery Studies

Polymeric films and gels are the most common vehicle types for the topical delivery of diclofenac. These semisolid formulations provide a matrix for the drug, control its release, and offer desirable application properties such as spreadability and a non-greasy feel. japer.in

Hydrogels: These are three-dimensional networks of hydrophilic polymers that can absorb large amounts of water. Common polymers used to formulate diclofenac gels include Carbopol (a polymer of acrylic acid), hydroxypropyl methylcellulose (B11928114) (HPMC), and sodium carboxymethyl cellulose (B213188). japer.inekb.eg The polymer network's density and viscosity can be adjusted to control the drug's release rate. dovepress.com For example, studies have shown that increasing the concentration of Carbopol 934P can increase the drug release from the gel. japer.in

Organogels: For a lipophilic compound like this compound, organogels, which use an organic solvent as the liquid phase, can be suitable.

Emulgels: These systems combine a gel and an emulsion, allowing for the incorporation of lipophilic drugs into a gel base. In vitro studies using human skin have shown that emulgel formulations can lead to a greater extent of drug permeation and retention compared to other vehicles. nih.gov

Polymeric Films: Transdermal patches or films offer controlled, continuous drug delivery. These are often matrix-type systems where the drug is dispersed within a polymer matrix made from materials like HPMC, Eudragit RL-100, or polyvinylpyrrolidone. asianpubs.org The release of the drug is controlled by diffusion through this polymer matrix.

The choice of polymer is critical as it influences the formulation's physical properties (e.g., viscosity) and the drug's release profile. dovepress.com For instance, a denser polymeric network may retain the drug more effectively, slowing its release. dovepress.com

Table 2: Polymers Used in Topical Formulations for Diclofenac

Polymer Type Formulation Type Function / Finding
Carbopol (e.g., 934P, 971P) Acrylic Acid Polymer Gel, Emulgel Gelling agent; viscosity and release rate can be modified by concentration. japer.innih.govrjptonline.org
Hydroxypropyl Methylcellulose (HPMC) Cellulose Derivative Gel, Matrix Tablet Gelling agent, matrix former for controlled release. ekb.egfarmaciajournal.com
Sodium Carboxymethyl Cellulose (NaCMC) Cellulose Derivative Gel, Matrix Tablet Gelling agent, matrix former. sphinxsai.comekb.eg
Sodium Alginate Natural Polysaccharide Hydrogel Forms pH-responsive hydrogels for controlled release. nih.gov
Eudragit (e.g., RS, RL 100) Polymethacrylate Matrix Tablet, Nanoparticles pH-responsive polymer for targeted or controlled release. ekb.egnih.gov

Controlled Release Mechanism Studies

Controlled release systems for this compound are designed to deliver the drug over an extended period at a predictable rate. This is often achieved by incorporating the drug into a polymer matrix. The mechanism of release from these systems can be complex, often involving a combination of diffusion, dissolution, and matrix swelling or erosion. farmaciajournal.comnih.gov The release kinetics are frequently analyzed using mathematical models (Zero-Order, First-Order, Higuchi, Korsmeyer-Peppas) to elucidate the underlying transport mechanisms. rjptonline.orgresearchgate.net

Diffusion-Controlled Systems Research

In diffusion-controlled systems, the drug moves from an area of higher concentration within the formulation to an area of lower concentration in the skin, driven by the concentration gradient. The rate of release is governed by Fick's law of diffusion.

Research on topical diclofenac gels frequently shows that drug release follows a diffusion-based model. rjptonline.org The Higuchi model, which describes drug release from a matrix as being proportional to the square root of time, is often used to confirm a diffusion-controlled mechanism. rjptonline.orgrjptonline.org Studies using Franz diffusion cells with various synthetic membranes (like cellulose acetate (B1210297) or polyether sulfone) have been employed to characterize the diffusion profiles of diclofenac from gel formulations. rjptonline.orgrjptonline.org The results often indicate that the polymer matrix regulates drug release through controlled diffusion. biotech-asia.org In some cases, the release mechanism is described as non-Fickian or anomalous transport, which suggests that both drug diffusion and polymer chain relaxation (swelling) are controlling the release process. japer.innih.govresearchgate.net

Table 3: Diffusion Studies of Diclofenac Sodium Gels

Membrane Used Gelling Agent Release Kinetics Model Transport Mechanism
Mixed Cellulose Ester Carbopol 934 First-Order, Higuchi Diffusion
Cellulose Acetate Carbopol 934 First-Order, Higuchi Diffusion
Polyether Sulfone Carbopol 934 First-Order, Higuchi Non-Fickian Transport

(Data synthesized from multiple sources for illustrative purposes) japer.inrjptonline.orgrjptonline.org

Dissolution-Controlled Release Mechanisms

In a dissolution-controlled system, the release rate is determined by how quickly the drug dissolves in the surrounding medium or how fast the formulation matrix itself dissolves or erodes. While this mechanism is more common for solid oral dosage forms like matrix tablets, it can also be a factor in topical systems. nih.govscirp.org

Stimuli-Responsive Release Systems Investigation

Stimuli-responsive systems, often called "smart" or "intelligent" systems, are an advanced area of drug delivery where the release of the active agent is triggered by an external or internal stimulus. oaepublish.comnih.gov These systems offer the potential for highly controlled, site-specific drug delivery.

pH-Responsive Systems: These systems utilize polymers that change their structure in response to pH changes. nih.gov For example, hydrogels made with sodium alginate or Eudragit polymers can be designed to swell and release diclofenac more rapidly at the slightly alkaline pH of the skin or in inflamed tissue compared to the acidic pH of the formulation itself. nih.govnih.gov

Temperature-Responsive Systems: These formulations often use thermo-responsive polymers like poly(N-isopropylacrylamide) (PNIPAAm), which undergoes a phase transition at a specific temperature known as the Lower Critical Solution Temperature (LCST). nih.gov Below the LCST, the polymer is swollen and retains the drug; above it, the polymer collapses and releases the drug. mdpi.com Hydrogels have been developed that show temperature-responsive release of diclofenac, which could be useful for targeting inflamed tissues that have a slightly higher temperature. mdpi.com

Other Stimuli: Research has also explored other triggers, such as ultrasound, which can induce drug release from hydrogels through thermal or non-thermal mechanisms. nih.govmdpi.com

Preformulation Studies in Research Context

Preformulation studies are the foundational phase of formulation development. They involve the characterization of the physicochemical properties of the drug substance, alone and in combination with various excipients, to ensure the development of a stable and effective dosage form. nih.govmfd.org.mk

For a topical formulation of this compound, key preformulation studies would include:

Solubility Analysis: Determining the solubility of the drug in various solvents, co-solvents, and oils is crucial for selecting the appropriate vehicle and potential solubilizers for the formulation. mfd.org.mkresearchgate.net

Drug-Excipient Compatibility: Techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) are used to detect any potential chemical interactions between the drug and the polymers or enhancers being considered for the formulation. japer.inbiotech-asia.org Differential Scanning Calorimetry (DSC) is another common method used to observe changes in the physical state (like melting point) that might indicate an interaction.

Partition Coefficient (Log P): This measures the drug's lipophilicity, which is a critical predictor of its ability to permeate the skin. The Log P value helps in selecting appropriate enhancers and predicting permeation behavior. researchgate.net

Physical Characterization: This includes determining organoleptic properties (appearance, odor), particle size, and flow properties (angle of repose, bulk density), which are important for processing and manufacturing. researchgate.netpjps.pk

These studies provide the essential data needed to design a rational and scientifically sound formulation. nih.govmfd.org.mk

Eutectic Formation Research

Eutectic mixtures, which are combinations of two or more solid components that become liquid at a lower temperature than the individual components, represent a promising strategy for enhancing the solubility and skin permeation of poorly water-soluble drugs. nih.gov A eutectic mixture is formed when components are miscible in the liquid state but have limited miscibility in the solid state. nih.gov This melting point depression can lead to the formation of a liquid or semi-solid phase at ambient temperatures, which can act as a solubilizer and penetration enhancer for the active pharmaceutical ingredient (API).

While specific research on eutectic mixtures involving this compound is not extensively documented, studies on the parent compound, diclofenac, and other NSAIDs provide a strong rationale for this approach. For instance, eutectic mixtures of camphor (B46023) and menthol (B31143) have been shown to be powerful solvents for diclofenac, significantly increasing its solubility. google.comgoogle.com This enhancement is attributed to the formation of a liquid eutectic that can dissolve a higher concentration of the drug.

Research on other NSAID esters, such as a naproxen (B1676952) proline isopropyl ester derivative, has also suggested the potential for eutectic formation with penetration enhancers like menthol. mdpi.com Differential Scanning Calorimetry (DSC) analysis of a mixture of the naproxen ester and menthol showed a disappearance of the individual melting peaks and the appearance of a new broad endotherm at a lower temperature, indicative of a eutectic interaction. mdpi.com

The formation of a two-phase liquid system from a eutectic mixture, sometimes facilitated by the presence of a co-solvent like isopropyl alcohol, has been shown to significantly enhance the membrane permeation of NSAIDs like ibuprofen (B1674241) and ketoprofen. uga.edu This is due to the high drug concentration in the oily phase and the maximum thermodynamic activity in the system. uga.edu

Given the lipophilic nature of this compound, exploring its potential to form eutectic systems with various pharmaceutically acceptable excipients could be a valuable area of research. nih.gov Potential eutectic formers for topical formulations could include menthol, camphor, thymol, and other terpenes, which also offer the added benefit of acting as skin penetration enhancers. google.comgoogle.com

Table 1: Examples of Eutectic Systems with NSAIDs and Their Potential Relevance to this compound

NSAIDEutectic Former(s)Observed EffectPotential Implication for this compound
DiclofenacCamphor, Menthol3 to 20-fold increase in solubility. google.comgoogle.comPotential for significant solubility enhancement in a topical formulation.
Ibuprofen, KetoprofenBinary mixtureReduced melting point, formation of a two-phase liquid system with aqueous isopropyl alcohol, leading to enhanced membrane permeation. uga.eduA similar approach could be used to develop a high-load, enhanced permeation formulation of this compound.
Naproxen Proline Isopropyl EsterMentholDSC evidence of eutectic interaction, suggesting enhanced miscibility in the liquid state. mdpi.comIndicates that other NSAID esters can form eutectics with common penetration enhancers, a strategy applicable to this compound.

Polymorphism and Amorphism Studies Relevant to Formulation Development

Polymorphism, the ability of a solid material to exist in more than one crystal form, is a critical consideration in pharmaceutical development as different polymorphs can exhibit different physicochemical properties, including solubility, melting point, stability, and bioavailability. Amorphous forms, which lack a long-range ordered molecular structure, typically exhibit higher solubility and faster dissolution rates than their crystalline counterparts.

Specific studies on the polymorphism or amorphism of this compound are not widely available in the public domain. However, research on the parent compound, diclofenac acid, has shown that it exists in different crystal forms, and these forms can influence its dermal bioavailability. nih.gov For example, nanocrystals of two different diclofenac acid polymorphs showed enhanced skin deposition and permeation compared to coarse suspensions. nih.gov

Furthermore, studies on other NSAIDs and their derivatives highlight the importance of solid-state characterization. For instance, mefenamic acid is known to exist in at least three polymorphic forms, with the different forms exhibiting different stabilities. researchgate.net Similarly, research on seleno-NSAID derivatives, including selenoesters, has identified polymorphism in several compounds, although in that particular study, the different polymorphs did not show significant differences in cytotoxic activity. unav.edu

The process of creating different solid-state forms, such as through milling, can lead to the formation of co-amorphous systems, which can enhance the physicochemical properties of a drug. The choice of formulation excipients and processing conditions can also influence the solid state of the API in the final dosage form.

For this compound, a thorough investigation into its potential for polymorphism would be a crucial step in pre-formulation studies. This would typically involve screening for different crystal forms using various crystallization techniques and characterizing them using methods such as X-ray powder diffraction (XRPD), DSC, and microscopy. Understanding the solid-state properties of this compound would be essential for ensuring the stability, batch-to-batch consistency, and bioavailability of its formulations.

Table 2: Relevance of Polymorphism and Amorphism in NSAID Formulation

NSAID/DerivativeSolid-State PhenomenonImpact on Formulation/PerformanceRelevance to this compound
Diclofenac AcidDifferent crystal forms in nanocrystalsCrystal size and form significantly influence skin deposition and permeation. nih.govHighlights the importance of controlling the solid state for topical delivery.
Mefenamic AcidAt least three polymorphic formsDifferent forms have varying thermodynamic stabilities. researchgate.netUnderscores the need to identify and control the most stable polymorph of this compound to ensure product consistency.
Seleno-NSAID DerivativesPolymorphism in some ester derivativesDifferent crystalline forms were identified, though they showed similar in vitro activity in this case. unav.eduDemonstrates that ester derivatives of NSAIDs can exhibit polymorphism, a factor to be investigated for this compound.
Various APIsAmorphization via millingCan lead to co-amorphous systems with enhanced physicochemical properties.A potential strategy to improve the solubility and dissolution characteristics of this compound.

Excipient Compatibility Research

The selection of appropriate excipients is fundamental to developing a stable, effective, and safe pharmaceutical formulation. For this compound, particularly in the context of a topical or transdermal delivery system, excipients play a crucial role in solubilizing the lipophilic drug, enhancing its penetration through the skin, and providing the desired consistency and sensory characteristics to the final product. mdpi.com

Excipient compatibility studies are essential to ensure that there are no physical or chemical interactions between the API and the excipients that could compromise the quality, stability, or efficacy of the formulation. Common techniques for assessing compatibility include DSC, which can detect changes in the melting behavior of the components, and Fourier-transform infrared (FTIR) spectroscopy, which can identify changes in chemical functional groups.

For a lipophilic compound like this compound, formulation development would likely focus on emulsions, creams, gels, or ointments. researchgate.net The choice of excipients would be guided by the desired formulation type.

Oil Phase: As a lipophilic compound, this compound would be dissolved in the oil phase of an emulsion or be the primary component of an oily vehicle. The oil phase is crucial for solubilizing the drug. mdpi.com Examples of oils used in topical formulations include fatty acid esters like isopropyl myristate, triglycerides, and mineral oil. Compatibility of this compound with these oils would need to be established.

Surfactants and Emulsifiers: In emulsion-based systems like creams and lotions, surfactants are essential for stabilizing the oil and water phases. The selection of surfactants is guided by the required hydrophilic-lipophilic balance (HLB) to form a stable oil-in-water or water-in-oil emulsion. mdpi.com Non-ionic surfactants are generally preferred for topical formulations due to their lower irritation potential.

Thickeners and Gelling Agents: To achieve the desired viscosity and consistency, thickening agents are often incorporated. For aqueous-based gels, polymers like carbomers are common. For lipid-based systems, high melting point glycerides can be used to increase viscosity. gattefosse.com

Penetration Enhancers: To improve the transdermal delivery of this compound, penetration enhancers may be included. These can include alcohols, fatty acids, and esters. nih.gov

While specific compatibility studies for this compound are not extensively published, research on diclofenac sodium for other dosage forms provides a framework for the types of studies required. For example, compatibility studies for diclofenac sodium with various excipients for oral tablets have been conducted using FTIR and DSC to ensure no significant interactions. rdd.edu.iq A similar approach would be necessary for this compound with excipients intended for topical use.

Table 3: Potential Excipients for this compound Topical Formulations and Key Compatibility Considerations

Excipient ClassExamplesFunction in FormulationKey Compatibility Considerations
Oils/Lipids Isopropyl myristate, Caprylic/capric triglycerides, Mineral oilSolubilizer, vehicleSolubility of this compound, potential for degradation at elevated temperatures.
Surfactants/Emulsifiers Polysorbates (e.g., Tween® 80), Sorbitan esters (e.g., Span® 80), Polyoxyethylene alkyl ethersEmulsification, solubilizationPotential for chemical interaction with the ester group, impact on emulsion stability.
Thickeners/Gelling Agents Carbomers, Hydroxypropyl cellulose, Cetyl alcohol, Stearyl alcohol, High melting point glyceridesViscosity modification, stabilizationPhysical and chemical stability in the presence of the API, maintenance of desired rheological properties.
Penetration Enhancers Propylene glycol, Ethanol, Oleic acid, MentholEnhancement of skin permeationPotential to affect the stability of the API and other excipients, skin irritation potential.
Antioxidants Butylated hydroxytoluene (BHT), Tocopherol (Vitamin E)Prevention of oxidative degradationChemical compatibility with this compound and other excipients.

Sophisticated Analytical Methodologies for the Characterization and Quantification of Diclofenac Isopropyl Ester

Chromatographic Method Development and Validation

The development and validation of chromatographic methods are fundamental for the reliable analysis of diclofenac (B195802) isopropyl ester. These methods are essential for separating the compound from its impurities, degradation products, and other related substances.

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) stands as a primary analytical tool for the assessment of diclofenac and its derivatives. researchgate.netresearchgate.net Its versatility allows for the application of various stationary and mobile phases to achieve optimal separation and quantification. nih.gov

Reversed-phase HPLC (RP-HPLC) is the most extensively used chromatographic technique for the purity profiling and quantification of diclofenac and its esters. longdom.org This method typically employs a non-polar stationary phase (like C18 or C8) and a polar mobile phase, which is often a mixture of water or buffer with an organic modifier such as acetonitrile (B52724) or methanol (B129727). nih.gov

Method development in RP-HPLC involves the optimization of several parameters to achieve the desired separation. A simple, rapid, and cost-effective RP-HPLC method for determining diclofenac potassium in an oral suspension utilized a C8 column with a mobile phase of methanol and phosphate (B84403) buffer (pH 2.5) at a 70:30 v/v ratio. Detection was performed using a UV detector at 275 nm, and the method demonstrated linearity in the concentration range of 10.0-50.0 µg/mL. For the analysis of diclofenac sodium in rabbit plasma, a method was developed using a C18 column with a mobile phase of acetonitrile and methanol (70:30, v/v) and UV detection at 276 nm. nih.gov This method was validated for its specificity and sensitivity, with a limit of quantification of 20 ng/ml. nih.gov

The selection of the mobile phase and its pH is critical for achieving good resolution. A study on the simultaneous estimation of diclofenac sodium and thiocolchicoside (B1682803) employed a mobile phase of acetonitrile and water (70:30 v/v) adjusted to pH 3.0, resulting in sharp peaks for both compounds. researchgate.net Another method for diclofenac potassium and its impurities used a gradient elution with a mobile phase consisting of ammonium (B1175870) acetate (B1210297) buffer (pH 5.3) and acetonitrile. longdom.org

Validation of these HPLC methods is performed according to established guidelines, such as those from the International Council for Harmonisation (ICH), and includes parameters like linearity, precision, accuracy, specificity, and robustness. longdom.org For instance, a validated method for diclofenac potassium showed a correlation coefficient of not less than 0.998 for the compound and its impurities, with recovery percentages within ICH limits. longdom.org

Table 1: Examples of RP-HPLC Methods for Diclofenac Analysis

Parameter Method 1 (Diclofenac Potassium) Method 2 (Diclofenac Sodium) nih.gov Method 3 (Diclofenac Potassium & Impurities) longdom.org
Stationary Phase C8 (150 mm x 4.6 mm, 5 µm) C18 (250 mm x 4.6 mm, 5 µm) C18 (150 x 4.6 mm, i.d., 5 µm)
Mobile Phase Methanol/Phosphate Buffer (70:30 v/v), pH 2.5 Acetonitrile/Methanol (70:30, v/v) Gradient: A) 0.01M Ammonium Acetate (pH 5.3)/Acetonitrile (800:200 v/v), B) 0.01M Ammonium Acetate (pH 5.3)/Acetonitrile (200:800 v/v)
Flow Rate 1.0 mL/min 1.0 mL/min 1.0 mL/min
Detection UV at 275 nm UV at 276 nm UV at 280.0 nm
Linearity Range 10.0-50.0 µg/mL 20-1000 ng/mL Not specified

| Limit of Quantification (LOQ) | 0.05 µg/mL | 20 ng/mL | 0.253 ppm |

Normal-phase HPLC (NP-HPLC) utilizes a polar stationary phase and a non-polar mobile phase. unt.edu This technique is particularly valuable for the separation of isomers, which may be challenging to resolve using reversed-phase chromatography. unt.edu In NP-HPLC, neutral solutes are separated based on their polarity, with more polar solutes exhibiting longer retention times. unt.edu The mobile phase typically consists of a non-polar solvent like hexane (B92381) or heptane, with a small amount of a more polar solvent added to adjust the solvent strength. unt.edu A significant challenge in NP-HPLC is controlling the amount of water in the mobile phase, as it can affect the activity of the polar adsorbent and lead to variations in retention times. unt.edu While less common than RP-HPLC, NP-HPLC is a crucial tool for applications requiring the separation of structurally similar compounds, such as isomers of diclofenac isopropyl ester. unt.edu

Reversed-Phase HPLC for Purity Profiling and Quantification [4, 13, 19, 27, 29]

Gas Chromatography (GC) Applications

Gas chromatography (GC) is a powerful analytical technique suitable for volatile and thermally stable compounds. analyticaltoxicology.com For the analysis of diclofenac, which is a non-volatile compound, derivatization is often required to increase its volatility. turkjps.org A GC method with flame ionization detection (FID) was developed for the determination of diclofenac sodium after derivatization with ethyl chloroformate. turkjps.org The separation was achieved on a DB-1 column with a temperature program. turkjps.org

GC coupled with mass spectrometry (GC-MS) offers high sensitivity and specificity. A GC-MS method was developed for the determination of diclofenac in pharmaceutical preparations without derivatization. nih.gov The method utilized a capillary column coated with 5% phenyl and 95% dimethylpolysiloxane and electron impact ionization with selected ion monitoring (SIM) for quantification. nih.gov This method demonstrated a limit of quantification of 0.15 μg/mL. nih.gov Another ultra-sensitive GC-tandem mass spectrometry (GC-QqQ-MS/MS) method was developed for diclofenac determination in whole blood, also without derivatization, achieving a lower limit of quantification of 0.1 ng/mL. researchgate.net

Table 2: Gas Chromatography (GC) Methods for Diclofenac Analysis

Parameter GC-FID Method turkjps.org GC-MS Method nih.gov GC-QqQ-MS/MS Method researchgate.net
Derivatization Yes (with ethyl chloroformate) No No
Column DB-1 (30 m x 0.32 mm id) 5% Phenyl, 95% Dimethylpolysiloxane capillary column Not specified
Detection Flame Ionization Detector (FID) Mass Spectrometry (MS) Tandem Mass Spectrometry (QqQ-MS/MS)
Linearity Range 2-10 μg/mL 0.25–5 μg/mL 0.1 to 200 ng/mL

| Limit of Quantification (LOQ) | 1.5 µg/mL | 0.15 μg/mL | 0.1 ng/mL |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Quantification

Liquid chromatography-mass spectrometry (LC-MS) combines the separation power of HPLC with the high sensitivity and selectivity of mass spectrometry, making it an invaluable tool for the identification and quantification of diclofenac and its related compounds. mdpi.comshimadzu.com LC-MS methods are widely used in pharmaceutical analysis due to their ability to analyze a wide range of compounds with high reproducibility. semanticscholar.org

A selective and sensitive LC-MS method was developed for the quantification of N-Nitroso Diclofenac impurity in Diclofenac Sodium Gel. jptcp.com This method utilized a C18 column with a gradient elution of a mobile phase containing ammonium formate, formic acid, and acetonitrile. jptcp.com Ultra-high performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) has also been employed for the quantification of diclofenac in various biological matrices, demonstrating high sensitivity with a lower limit of quantification of 0.5 ng/mL. mdpi.com

Tandem mass spectrometry (MS/MS or MS²) is a powerful technique for the structural elucidation of unknown compounds, such as metabolites. semanticscholar.orgnih.gov In MS/MS, precursor ions are selected and fragmented to produce product ions, which provide structural information. nih.gov This technique is particularly useful for differentiating between isomers that have the same molecular weight. semanticscholar.org

An LC-MS/MS assay was developed for the simultaneous determination of diclofenac and its primary metabolites, 4'-hydroxy-diclofenac, 5-hydroxy-diclofenac, and diclofenac-acyl-glucuronide, in mouse plasma. nih.gov The method used a polar embedded reversed-phase column with gradient elution and electrospray ionization in the positive mode. nih.gov The analytes were quantified using a triple quadrupole mass spectrometer. nih.gov In another study, nano-DESI MSI was used to image diclofenac and its metabolites in tissues, with LC-MS/MS used for confirmation and quantification. nsf.gov Hybrid chemical ionization (HCI) combined with GC-MS/MS has also been investigated for the analysis of diclofenac in wastewater samples, providing enhanced selectivity and sensitivity. ual.es

Table 3: Compound Names Mentioned in the Article

Compound Name
4'-hydroxy-5-chlorodiclofenac
Acetonitrile
Ammonium acetate
Ammonium formate
Capsaicin
Chlorzoxazone
Diazepam
Diclofenac
Diclofenac acyl glucuronide
This compound
Diclofenac potassium
Diclofenac sodium
Diclofenac-d4
Diphenylamine
Ethanol (B145695)
Ethyl acetate
Ethyl chloroformate
Formic acid
Heptane
Hexane
Hyoscyamine
Ibuprofen (B1674241)
Isopropanol (B130326)
Ketamine
Ketoprofen
Lidocaine
Mefenamic acid
Methanol
N-Nitroso Diclofenac
Naproxen (B1676952)
Paracetamol
Perfluorotributylamine
Pirprofen
Piroxicam
Ranitidine
Styrene
Quantification in Complex Biological Matrices (Non-Human Preclinical Samples)

The quantification of this compound in complex biological matrices from non-human preclinical studies is essential for understanding its pharmacokinetic profile. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a predominant technique due to its high sensitivity and selectivity, which is critical when dealing with the low concentrations typical in biological samples and the potential for interference from endogenous components.

For instance, a common approach for analyzing plasma samples involves an initial sample preparation step to remove proteins and other interfering substances. nih.gov This can be achieved through protein precipitation, often using a solvent like acetonitrile, or through liquid-liquid extraction. nih.govresearchgate.net Following extraction, the sample is injected into the LC-MS/MS system.

Chromatographic separation is typically performed on a reverse-phase column, such as a C18 column. nih.gov A gradient elution with a mobile phase consisting of an organic solvent (e.g., acetonitrile) and an aqueous component, often with a pH modifier like acetic or orthophosphoric acid, is used to separate the analyte from other components. nih.govresearchgate.net

The mass spectrometer, usually a triple quadrupole, is operated in multiple reaction monitoring (MRM) mode for quantification. nih.gov This involves monitoring a specific precursor-to-product ion transition for this compound and another for an internal standard, which is added to the sample to correct for variability in extraction and ionization. nih.gov The method is validated for linearity, accuracy, precision, and recovery to ensure reliable results. nih.govresearchgate.net While LC-MS/MS is highly effective, other methods like HPLC with UV detection have also been developed, though they may offer less sensitivity. researchgate.netanalis.com.my

Table 1: Example of LC-MS/MS Parameters for Quantification in Preclinical Samples

ParameterCondition
Biological Matrix Rabbit or Rat Plasma nih.govnih.gov
Sample Preparation Protein Precipitation with Acetonitrile nih.gov
Chromatography UPLC/HPLC with C18 column nih.gov
Mobile Phase Acetonitrile and water (with acid modifier) nih.gov
Detection Triple Quadrupole Mass Spectrometry (MS/MS) nih.gov
Ionization Mode Positive Electrospray Ionization (ESI+) nih.gov
Monitored Transition Specific m/z transition for this compound

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the structural confirmation and analysis of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural elucidation of this compound. Both ¹H NMR and ¹³C NMR spectra provide detailed information about the molecular framework.

The ¹H NMR spectrum of this compound displays characteristic signals that confirm the presence of all its structural components. e-journals.in A doublet signal around 1.21 ppm corresponds to the two equivalent methyl groups of the isopropyl moiety, while a multiplet around 5.02 ppm is indicative of the methine proton of the same group. e-journals.in The methylene (B1212753) protons of the acetate group appear as a singlet at approximately 3.73 ppm. e-journals.in The aromatic protons of the two phenyl rings resonate in the downfield region, typically between 6.49 and 7.31 ppm, showing complex splitting patterns due to their various electronic environments and couplings. e-journals.in The N-H proton of the secondary amine can be observed as a broad singlet. e-journals.in

Table 2: Representative ¹H NMR Chemical Shifts for this compound

ProtonsChemical Shift (δ, ppm)Multiplicity
Isopropyl -CH₃~1.21Doublet
Isopropyl -CH~5.02Multiplet
Acetate -CH₂~3.73Singlet
Aromatic -H~6.49-7.31Multiplet
Amine -NH~1.52Singlet

Data synthesized from reported values for similar diclofenac esters. e-journals.in

The ¹³C NMR spectrum further corroborates the structure, with distinct signals for the carbonyl carbon of the ester, the carbons of the isopropyl group, the methylene carbon, and the various aromatic carbons. researchgate.net

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in the this compound molecule. e-journals.in The IR spectrum shows characteristic absorption bands that confirm its structure. e-journals.in

A strong absorption band is typically observed around 1716 cm⁻¹ corresponding to the C=O stretching vibration of the ester group. e-journals.in The N-H stretching vibration of the secondary amine appears as a band around 3319 cm⁻¹. e-journals.in The C-O stretching vibrations of the ester are found in the region of 1270-1255 cm⁻¹. e-journals.in Aromatic C-H and C=C stretching vibrations, as well as the C-Cl stretching vibration (around 758 cm⁻¹), are also present in the spectrum. e-journals.inresearchgate.net Raman spectroscopy provides complementary information, particularly for non-polar bonds, and can be used to study the compound's conformation in different environments. mdpi.com

Table 3: Key IR Absorption Bands for this compound

Functional GroupWavenumber (cm⁻¹)
N-H Stretch (Secondary Amine)~3319
C-H Stretch (Aliphatic)~2983
C=O Stretch (Ester)~1716
C=C Stretch (Aromatic)~1578
C-O Stretch (Ester)~1270-1255
C-Cl Stretch~758

Data based on reported values. e-journals.in

Ultraviolet-Visible (UV-Vis) spectroscopy is a simple and rapid technique used for the quantification and purity assessment of this compound. google.com The molecule exhibits strong UV absorbance due to the presence of its two aromatic rings. The wavelength of maximum absorbance (λmax) for diclofenac and its derivatives is typically found around 276-282 nm, depending on the solvent used. medipharmsai.comwordpress.commjcce.org.mk

For quantification, a calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations at the λmax. wordpress.com According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the analyte in the solution. scielo.br This method is valuable for routine quality control analysis of bulk drug substance and formulations. wordpress.com Purity can be assessed by examining the shape of the UV spectrum and by comparing the molar absorptivity of the sample to that of a reference standard. researchgate.net

Table 4: UV-Vis Absorption Data for Diclofenac Derivatives

ParameterValue
Typical λmax 276 - 282 nm medipharmsai.comwordpress.commjcce.org.mk
Solvent Methanol, Ethanol, Water medipharmsai.comwordpress.com
Application Quantification, Purity Assessment wordpress.com

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis [1, 12, 23]

X-ray Diffraction (XRD) for Crystalline State Analysis

X-ray Diffraction (XRD) is the definitive technique for analyzing the solid-state structure of this compound. It provides information on the crystallinity, crystal system, space group, and the precise arrangement of molecules in the crystal lattice. researchgate.net

Single-crystal XRD analysis can provide the exact three-dimensional coordinates of each atom in the molecule, as well as bond lengths and angles, offering an unambiguous confirmation of its structure. mdpi.com For instance, the crystal structure of a related diclofenac compound was determined to be in the triclinic P-1 space group. mdpi.com Powder XRD (PXRD) is used to analyze polycrystalline samples, providing a characteristic diffraction pattern that serves as a fingerprint for a specific crystalline form or polymorph. researchgate.net This is crucial for identifying different solid forms of the drug, which can have different physical properties such as solubility and stability.

Thermal Analysis Techniques

Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are employed to investigate the thermal properties of this compound. researchgate.net These methods are important for determining purity, stability, and polymorphism.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. jst.go.jp A sharp endothermic peak on a DSC thermogram is indicative of the melting point of a crystalline substance. researchgate.net For this compound, a melting point in the range of 88-90 °C has been reported. e-journals.in The presence of impurities can lead to a broadening and lowering of the melting point. researchgate.net DSC can also be used to detect polymorphic transitions, which would appear as endothermic or exothermic events prior to melting. researchgate.net

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated. jst.go.jp The TGA curve provides information about the thermal stability and decomposition profile of the compound. nih.gov For this compound, TGA would show the temperature at which the compound begins to degrade, which is an important parameter for determining its shelf-life and appropriate storage conditions. researchgate.net

Table 5: Thermal Properties of this compound

Analytical TechniqueProperty MeasuredTypical Finding
Differential Scanning Calorimetry (DSC) Melting PointSharp endotherm at 88-90 °C e-journals.in
Thermogravimetric Analysis (TGA) Thermal DecompositionOnset of weight loss at elevated temperatures nih.gov

Differential Scanning Calorimetry (DSC) for Thermal Transitions

Differential Scanning Calorimetry is a premier thermo-analytical technique used to investigate the thermal properties of a substance by measuring the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. This method is instrumental in determining key thermal transitions such as melting, crystallization, and decomposition.

While specific DSC data for this compound is not extensively detailed in publicly available literature, the thermal behavior of the parent compound, diclofenac, and its salts has been thoroughly investigated and provides a model for the expected analysis. researchgate.netresearchgate.net DSC analysis reveals that the thermal profile, including the melting point, can be significantly influenced by the experimental conditions, such as the atmospheric environment (e.g., air vs. nitrogen) and the heating rate. researchgate.netjst.go.jp For instance, studies on diclofenac acid have shown a discrepancy in melting point values when recorded in a nitrogen atmosphere versus an air atmosphere, which was attributed to degradation reactions occurring in the oxidative environment. researchgate.net

A typical DSC experiment involves heating a small, sealed sample in an aluminum pan at a constant rate, often 10 K/min, over a specified temperature range. scispace.comnetzsch.com The resulting thermogram plots heat flow against temperature, where endothermic events like melting appear as peaks. The thermal behavior of the parent diclofenac compounds often shows decomposition occurring at temperatures near the melting point. jst.go.jpnetzsch.com

Table 1: Illustrative Thermal Properties of Diclofenac Compounds via DSC This table presents data for the parent diclofenac acid and its sodium salt to illustrate the application of DSC, as specific data for the isopropyl ester is not detailed in the cited sources.

Compound Observed Thermal Event Temperature (°C) Atmosphere Reference
Diclofenac Acid Melting ~180.5 Nitrogen researchgate.net
Diclofenac Acid Melting ~160 Air researchgate.net

Electrochemical Methods for Detection and Characterization

Electrochemical methods offer highly sensitive and selective platforms for the detection and quantification of electroactive molecules like this compound. The core of this analysis relies on the electrochemical oxidation of the diclofenac molecule. mdpi.comresearchgate.net The electroactive part of the molecule is the secondary amine group, which can be irreversibly oxidized. The ester group itself is generally not electroactive under these conditions, meaning the electrochemical behavior of the ester is expected to mirror that of the parent diclofenac.

Techniques such as Cyclic Voltammetry (CV), Differential Pulse Voltammetry (DPV), and Square Wave Voltammetry (SWV) are commonly employed. researchgate.netscielo.br The fundamental mechanism for diclofenac involves an irreversible oxidation process that proceeds via a transfer of two electrons and two protons, leading to the formation of 5-hydroxydiclofenac (B1228188). mdpi.comresearchgate.net

The development of chemically modified electrodes is a significant area of research aimed at enhancing the analytical performance for diclofenac detection. Modifications using materials like graphene oxide, carbon nanotubes, and various polymers can increase the electrode's active surface area, improve the rate of electron transfer, and lower the detection limits into the nanomolar (nM) range. mdpi.com These methods have proven effective for quantifying diclofenac in pharmaceutical formulations and biological fluids. researchgate.netscielo.br

Table 2: Summary of Research Findings on Electrochemical Detection of Diclofenac This table summarizes findings for the parent compound, diclofenac, which serves as a model for the analysis of its isopropyl ester derivative.

Analytical Technique Electrode System Oxidation Potential (V) Limit of Detection (LOD) Reference
Cyclic Voltammetry (CV) Graphene Oxide/Phenanthroline Modified Screen-Printed Electrode ~0.66 1.53 nM mdpi.com
Square Wave Voltammetry (SWV) Edge Plane Pyrolytic Graphite Electrode (EPPG) ~0.58 6.2 nM researchgate.net
Differential Pulse Voltammetry (DPV) Platinum Disc Electrode 1.27 1.5-2.0 µg/mL scielo.br

Computational Chemistry and in Silico Approaches to Diclofenac Isopropyl Ester Research

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations provide a microscopic view of the behavior of Diclofenac (B195802) Isopropyl Ester at the atomic level. These techniques are crucial for understanding its structural properties and its interactions with biological systems.

Conformational analysis of Diclofenac Isopropyl Ester involves identifying its most stable three-dimensional structures. This is achieved through computational methods that explore the potential energy surface of the molecule. Energy minimization techniques, such as molecular mechanics, are employed to find the conformations with the lowest energy, which are presumed to be the most populated and biologically relevant. For instance, studies on analogues of diclofenac have utilized molecular mechanics minimizations to determine their minimum energy conformations before studying their binding to target proteins. nih.govepfl.ch The conformation of a molecule is a key determinant of its physical and chemical properties, as well as its ability to bind to a biological target. Computational studies have shown that the inhibitors bind in conformations that resemble their minimum energy states. nih.gov

A computational study on diclofenac adsorption on chitosan (B1678972) materials involved geometry optimization of the diclofenac molecule, which is a prerequisite for understanding its interaction with other materials. nih.gov The structure of this compound has been determined and is available in crystallographic databases, providing a solid foundation for computational modeling. acs.orgnih.gov

Ligand-protein docking is a computational technique that predicts the preferred orientation of a molecule when bound to a protein target. In the case of this compound, the primary targets are the cyclooxygenase (COX) enzymes, COX-1 and COX-2. nih.govacs.org Docking simulations are instrumental in understanding the molecular basis of the inhibitory activity of diclofenac and its esters.

Docking studies have been performed on diclofenac and its analogues with both COX-1 and COX-2 enzymes. researchgate.netresearchgate.netresearchgate.net These simulations have revealed key interactions, such as hydrogen bonding and hydrophobic interactions, that stabilize the ligand-protein complex. For example, the carboxylic acid group of diclofenac is known to form important hydrogen bonds with residues like Tyr 385 and Ser 530 in the active site of COX-2. researchgate.net While this compound lacks a free carboxylic acid group, its ester moiety can still participate in various non-covalent interactions within the enzyme's active site.

Molecular docking studies on various diclofenac analogues have been used to predict their binding modes and affinities for COX enzymes, often showing good correlation with experimental anti-inflammatory activities. derpharmachemica.comscispace.com These studies help in rationalizing the selectivity of certain inhibitors for COX-2 over COX-1. nih.gov The larger active site of COX-2 compared to COX-1 is a key factor that is exploited in the design of selective inhibitors.

Table 1: Key Findings from Ligand-Protein Docking Simulations of Diclofenac and its Analogues
Compound/AnalogueTarget EnzymeKey Interactions ObservedReference
DiclofenacCOX-2Hydrogen bonds with Tyr 385 and Ser 530 researchgate.net
Diclofenac AnaloguesCOX-1 and COX-2Prediction of binding modes and anti-inflammatory action derpharmachemica.com
Diclofenac–GlcN BioconjugatesCOX-1 and COX-2Carbohydrate moiety does not disrupt binding in COX-2 active site nih.gov

Conformational Analysis and Energy Minimization

Quantitative Structure-Activity Relationship (QSAR) Studies on Diclofenac Esters

Quantitative Structure-Activity Relationship (QSAR) studies are aimed at establishing a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are valuable for predicting the activity of new compounds and for guiding the design of more potent molecules.

The lability of the ester bond in this compound to hydrolysis by esterases is a critical factor determining its prodrug potential. The ester must be stable enough to reach its target but susceptible to enzymatic cleavage to release the active diclofenac. QSAR models can be developed to predict the rate of this hydrolysis. Studies on the hydrolysis of various NSAID esters have shown that both steric and electronic factors influence their stability. tubitak.gov.trindexacademicdocs.org For instance, the stability of ester prodrugs has been evaluated in simulated gastric and intestinal fluids, as well as in human plasma. tubitak.gov.tr While specific QSAR models for the esterase lability of this compound are not widely reported, the principles from studies on other esters can be applied. Such models would typically use descriptors related to the size and electronic properties of the isopropyl group and the surrounding molecular environment.

QSAR models are frequently used to predict the in vitro receptor binding affinities of compounds. For this compound and its analogues, these models can correlate structural features with their ability to inhibit COX enzymes. acs.org Studies have developed 3D-QSAR models for cyclooxygenase-2 inhibition by various compounds, which can be used to predict the activity of new molecules. nih.gov The development of such models for a series of diclofenac esters would involve synthesizing and testing a range of esters with varying alcohol moieties and then correlating their binding affinities with calculated molecular descriptors. These descriptors can include steric, electronic, and hydrophobic parameters. Successful QSAR models can provide insights into the structural requirements for optimal binding and can be used to prioritize the synthesis of new, potentially more active compounds. rsc.orgnih.gov

Development of Predictive Models for Esterase Lability

In Silico ADME Prediction (Absorption, Distribution, Metabolism, Excretion)

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction is a crucial component of modern drug discovery, allowing for the early assessment of the pharmacokinetic properties of a compound. semanticscholar.orgljmu.ac.uk These predictions help in identifying potential liabilities and in designing molecules with improved drug-like properties.

For this compound, in silico tools can predict a range of ADME properties. As a prodrug, its absorption is expected to be influenced by its increased lipophilicity compared to the parent drug, diclofenac. semanticscholar.org The predicted LogP value (a measure of lipophilicity) for this compound is around 5.5, indicating high lipophilicity. nih.gov This property can enhance its ability to cross biological membranes.

Table 2: Predicted Physicochemical Properties of this compound
PropertyPredicted ValueSignificanceReference
Molecular Weight338.2 g/molWithin the range for oral bioavailability (Lipinski's Rule of Five) nih.gov
XLogP35.5Indicates high lipophilicity, potentially enhancing absorption nih.gov
Hydrogen Bond Donors1Within the range for oral bioavailability nih.gov
Hydrogen Bond Acceptors3Within the range for oral bioavailability nih.gov

Prediction of Membrane Permeability and Lipophilicity (Theoretical)

The conversion of the carboxylic acid group of diclofenac into an isopropyl ester significantly alters its physicochemical properties, most notably its lipophilicity and, by extension, its ability to permeate biological membranes. smolecule.com In silico models are widely used to predict these properties, guiding the design of prodrugs with enhanced absorption characteristics.

Detailed Research Findings:

Lipophilicity is a critical determinant of a drug's pharmacokinetic profile, influencing its absorption, distribution, metabolism, and excretion (ADME). It is commonly expressed as the logarithm of the partition coefficient (LogP), which measures the differential solubility of a compound in a hydrophobic (e.g., octanol) and a hydrophilic (e.g., water) phase. A higher LogP value indicates greater lipophilicity.

This compound, due to the masking of the polar carboxylic acid group with a nonpolar isopropyl group, is inherently more lipophilic than its parent compound, diclofenac. smolecule.com This increased lipophilicity is predicted to enhance its permeation across lipid-rich biological membranes, such as the stratum corneum of the skin, which is a key advantage for topical formulations. smolecule.com

Computational tools can calculate theoretical LogP values (e.g., XLogP3, cLogP) and other descriptors relevant to permeability, such as Polar Surface Area (PSA). A lower PSA is generally associated with better membrane permeability. The esterification of diclofenac reduces its PSA by removing the polar hydroxyl group of the carboxylic acid.

In silico models for membrane permeability often classify compounds based on their predicted apparent permeability (Papp) values. nih.gov While specific experimental Papp values for this compound are not widely published, models built on data from related compounds can provide useful estimations. These models often use a combination of descriptors, including lipophilicity, molecular size, and hydrogen bonding capacity, to predict how readily a molecule will pass through cellular barriers. nih.govnih.gov The theoretical properties of this compound strongly suggest it would be classified as a high-permeability compound. nih.gov

Table 1: Comparison of Theoretical Physicochemical Properties

PropertyDiclofenacThis compoundSource
Molecular Formula C₁₄H₁₁Cl₂NO₂C₁₇H₁₇Cl₂NO₂ nih.govnih.gov
Molecular Weight ( g/mol ) 296.1338.2 nih.govnih.gov
XLogP3 (Lipophilicity) 4.45.5 nih.govnih.gov
Topological Polar Surface Area (Ų) 63.338.3 nih.gov

Metabolic Site Prediction and Enzyme Interaction Modeling

This compound is a prodrug, meaning it is administered in an inactive form and must be metabolically converted to the active parent drug, diclofenac, to exert its therapeutic effect. smolecule.comalquds.edu Computational methods are crucial for predicting the metabolic fate of this ester, from its initial activation to the subsequent metabolism of the released diclofenac.

Detailed Research Findings:

Bioactivation (Ester Hydrolysis): The primary metabolic step for this compound is hydrolysis of the ester bond to release diclofenac and isopropanol (B130326). smolecule.com This reaction is catalyzed by various esterase enzymes present in the blood, liver, and other tissues. While specific modeling of this compound with esterases is not extensively documented, general principles of enzyme-substrate interaction apply. The ester's structure would be modeled to fit within the active site of common human esterases, such as human carboxylesterases (hCEs), to predict the rate and efficiency of this bioactivation step.

Metabolism of Active Diclofenac: Once diclofenac is released, its subsequent metabolism is well-characterized and can be modeled computationally. nih.govdrugbank.com The primary metabolic pathways for diclofenac are oxidation (hydroxylation) and conjugation (glucuronidation). ontosight.ai

Metabolic Site Prediction: In silico tools for metabolic site prediction analyze the chemical structure of diclofenac to identify atoms most susceptible to enzymatic modification. For diclofenac, these tools would correctly predict the phenyl rings as the primary sites for hydroxylation. The main metabolite is 4'-hydroxydiclofenac (B1664172), with 5-hydroxydiclofenac (B1228188) also being formed. ontosight.ainih.gov These predictions are based on the reactivity of specific C-H bonds and their accessibility within the enzyme's active site.

Enzyme Interaction Modeling: The hydroxylation of diclofenac is primarily catalyzed by cytochrome P450 enzymes, specifically CYP2C9 (for 4'-hydroxylation) and CYP3A4 (for 5-hydroxylation). nih.govdrugbank.com Molecular docking simulations can model the interaction between diclofenac and the active sites of these enzymes. Studies have identified key amino acid residues in CYP2C9 that influence substrate binding and specificity, such as a cationic residue that interacts with the carboxylate group of diclofenac. nih.gov Further metabolism via glucuronidation is catalyzed by UGT2B7. drugbank.com The interaction of diclofenac with its therapeutic target, cyclooxygenase (COX), has also been modeled, revealing that its carboxylate group does not form the same critical interactions with Arg-120 or Tyr-355 as some other NSAIDs do, indicating a different binding mode. acs.org

Table 2: Key Enzymes and Predicted Metabolic Pathways for this compound

Metabolic StepCatalyzing Enzyme(s)Predicted Action/ProductsSource
1. Bioactivation (Hydrolysis) Carboxylesterases (e.g., hCE1, hCE2)Hydrolysis of the ester bond smolecule.com
Products: Diclofenac (active drug), Isopropanol
2. Phase I Metabolism (Oxidation) Cytochrome P450 2C9 (CYP2C9)4'-hydroxylation of the diclofenac moiety nih.govdrugbank.com
Product: 4'-hydroxydiclofenac
Cytochrome P450 3A4 (CYP3A4)5-hydroxylation of the diclofenac moiety nih.govdrugbank.com
Product: 5-hydroxydiclofenac
3. Phase II Metabolism (Conjugation) Uridine 5'-diphospho-glucuronosyltransferase 2B7 (UGT2B7)Glucuronidation of the carboxylic acid group on diclofenac drugbank.com
Product: Diclofenac acyl-glucuronide

Cheminformatics and Virtual Screening for Novel this compound Analogues

Cheminformatics combines computational and informational techniques to solve problems in chemistry, particularly in drug discovery. Virtual screening is a key cheminformatics method used to search large libraries of virtual compounds to identify those with the highest probability of having a desired biological activity. nih.govescholarship.org

Detailed Research Findings:

The scaffold of this compound can serve as a starting point for the design of novel analogues with potentially superior properties. The goal of a virtual screening campaign could be to identify new esters or other derivatives that exhibit an optimized balance of membrane permeability, controlled hydrolysis rate, and sustained release of the active drug, while potentially reducing the formation of reactive metabolites.

The process typically involves the following steps:

Library Design: A virtual library of novel analogues is generated in silico. This can be done by systematically modifying the isopropyl ester group (e.g., substituting it with other alkyl or cycloalkyl esters), altering the substitution pattern on the phenyl rings, or replacing parts of the scaffold with bioisosteres.

Property Prediction and Filtering: The generated library is filtered based on predicted physicochemical properties. Compounds with undesirable properties (e.g., poor predicted solubility, high predicted toxicity) are removed. Quantitative Structure-Activity Relationship (QSAR) models, which correlate chemical structure with biological activity, can be employed at this stage to predict the potency of the new analogues. acs.orgunipd.it

Molecular Docking: The remaining candidates are subjected to molecular docking simulations. They would be docked into the active sites of relevant proteins. For diclofenac analogues, this would include:

Esterase enzymes: To predict the rate of hydrolysis and bioactivation. Analogues with predicted slower, more sustained hydrolysis might be desirable for certain applications.

COX-1 and COX-2 enzymes: To ensure the released parent molecule retains high affinity and the desired selectivity for the target enzymes.

Metabolizing enzymes (e.g., CYP2C9): To predict potential drug-drug interactions or altered metabolic profiles.

Hit Selection: The compounds that perform best across these in silico tests (i.e., "hits") are prioritized for chemical synthesis and subsequent experimental validation. This computational pre-selection significantly reduces the time and cost associated with traditional trial-and-error synthesis and screening. nih.gov

Through these cheminformatics approaches, researchers can rationally design the next generation of diclofenac prodrugs, fine-tuning their pharmacokinetic and pharmacodynamic profiles to create more effective and targeted therapies.

Prospective Research Avenues and Methodological Advancements in Diclofenac Isopropyl Ester Studies

Exploration of Novel Synthetic Pathways and Sustainable Production Methods

The synthesis of diclofenac (B195802) isopropyl ester is conventionally achieved through a condensation reaction between diclofenac and isopropanol (B130326). smolecule.com This process can be optimized using various coupling reagents or acids to improve both the yield and purity of the final product. smolecule.com Common synthetic strategies include direct esterification, which involves reacting diclofenac with isopropanol in the presence of an acid catalyst, and the use of coupling reagents like diisopropyl azodicarboxylate or carbodiimides to facilitate the formation of the ester bond. smolecule.com The choice of solvent is also a critical factor, with polar solvents such as dimethylformamide or acetone (B3395972) being employed to enhance the reaction's efficiency. smolecule.com

In the pursuit of more sustainable and efficient manufacturing processes, research is ongoing to develop novel synthetic routes. These efforts are often inspired by advancements in the synthesis of diclofenac and its derivatives. For instance, alternative methods for creating the core diclofenac structure have been explored, such as the reaction of N-(2,6-dichlorophenyl) phenylacetamide with a chlorination reagent, followed by treatment with a Lewis acid and subsequent hydrolysis. google.com Other approaches have involved the condensation of 2-(2,6-dichloroanilino) benzoyl chloride with diethyl malonate or the reaction of adjacent iodobenzene (B50100) acetic acid with 2,6-dichloroaniline (B118687) in the presence of copper powder and potassium carbonate. google.com

Investigation of Diclofenac Isopropyl Ester in Advanced In Vitro Cell Culture Models

The investigation of diclofenac and its derivatives, including this compound, is increasingly benefiting from the use of advanced in vitro cell culture models that more accurately mimic the physiological environment of human tissues. researchgate.netresearchgate.net These models are crucial for understanding the mechanisms of action and potential effects of the compound.

3D Cell Culture and Organoid Models for Mechanistic Studies

Three-dimensional (3D) cell culture systems, such as spheroids and organoids, are emerging as powerful tools in preclinical research. researchgate.net These models overcome many of the limitations of traditional two-dimensional (2D) cell cultures by better replicating the in vivo environment, including cell-cell interactions, cellular heterogeneity, and transport dynamics. researchgate.netresearchgate.net For hepatotoxicity studies, 3D hepatocyte models have become a key area of research, as they more closely mimic the morphology and microenvironment of liver cells in the body. researchgate.net Studies comparing 2D and 3D cultures have shown that 3D models are more reflective of in vivo liver physiology and biotransformation activity. researchgate.net For instance, research on diclofenac cytotoxicity in 3D spheroid cultures of human stem cell-derived hepatocyte-like cells has provided valuable insights into its effects. researchgate.net The use of inverted colloidal crystal (ICC) scaffolds to create 3D cultures of porcine hepatocytes has also been shown to be a viable model for predicting drug-induced hepatotoxicity. researchgate.net These advanced models allow for both acute and chronic toxicity testing, providing a more comprehensive understanding of a compound's potential effects over time. researchgate.net

Microfluidic Systems for High-Throughput Preclinical Screening

Microfluidic systems, also known as "organ-on-a-chip" technology, offer a promising platform for high-throughput preclinical screening of drug candidates like this compound. nih.govresearchgate.net These devices can mimic the structure and function of organs in a miniaturized format, allowing for the rapid and cost-effective testing of multiple compounds and concentrations. nih.govresearchgate.net Microfluidic platforms can be integrated with 3D cell cultures to create more physiologically relevant models for drug screening. researchgate.net They offer advantages over traditional screening methods by providing a dynamic environment that can better simulate in vivo conditions. nih.gov The ability to perform high-throughput screening is particularly valuable in the early stages of drug development, where a large number of compounds need to be evaluated. researchgate.net The development of microfluidic devices for instantaneous topical drug quantification using techniques like coherent Raman imaging further enhances the capabilities of these systems for preclinical research. researchgate.net

Integration of Multi-Omics Approaches in Preclinical Research (e.g., Metabolomics of its degradation products)

The integration of multi-omics approaches, particularly metabolomics, is providing a deeper understanding of the biological effects of diclofenac and its derivatives. nih.govnih.gov Metabolomics involves the comprehensive analysis of small molecule metabolites in a biological system, offering a snapshot of the metabolic state and its response to a xenobiotic like this compound. nih.gov

Studies have utilized metabolomics to investigate the effects of diclofenac exposure in various organisms. For example, in the aquatic invertebrate Hyalella azteca, metabolomics revealed that diclofenac can inhibit prostaglandin (B15479496) synthesis and affect the carnitine shuttle pathway at environmentally relevant concentrations. acs.org In the marine mussel Mytilus galloprovincialis, metabolomic analysis showed that diclofenac exposure impacted tyrosine and tryptophan metabolism, suggesting potential effects on osmoregulation and reproduction. nih.gov

In the context of degradation products, metabolomics plays a crucial role in identifying and quantifying the various metabolites formed. Diclofenac is known to undergo extensive metabolism, leading to a complex pattern of hydroxylated and conjugated metabolites. nih.gov The major metabolic pathways in humans involve oxidation by cytochrome P450 enzymes (primarily CYP2C9) to form 4'-hydroxydiclofenac (B1664172) and 5-hydroxydiclofenac (B1228188), and glucuronidation to yield diclofenac acyl glucuronide. nih.gov These metabolites can have different toxicological profiles than the parent compound. nih.gov For instance, the reactive quinone imine metabolites, formed from the further oxidation of hydroxylated diclofenac, are thought to contribute to its hepatotoxicity. nih.gov

In non-human models, such as mice, metabolic profiling has revealed a complex array of metabolites in urine, bile, and feces. nih.gov In aquatic organisms, diclofenac can be transformed into products like diclofenac taurine (B1682933) conjugate and diclofenac methyl ester, with the latter showing significantly higher acute toxicity than the parent compound. nih.gov The integration of metabolomics with other omics data, such as proteomics, can provide a more holistic view of the cellular response to this compound and its degradation products. nih.gov

Development of Advanced Analytical Techniques for Trace Analysis and Metabolite Profiling (Non-Human)

The detection and quantification of this compound and its metabolites at trace levels in various matrices require the development and application of advanced analytical techniques. nih.govorientjchem.org A wide array of methods have been reported for the determination of diclofenac, including high-performance liquid chromatography (HPLC), gas chromatography (GC), capillary electrophoresis, and various spectroscopic methods. nih.govthegms.co

For trace analysis, hyphenated techniques such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are particularly powerful due to their high sensitivity and selectivity. nih.govijpsonline.com LC-MS/MS has been used to determine concentrations of diclofenac and its metabolites in mouse, rabbit, and human plasma and urine. researchgate.net The development of new methods, such as linear sweep voltammetry (LSV), has also been explored for the sensitive determination of diclofenac in pharmaceutical preparations. nih.gov

The profiling of non-human metabolites is crucial for understanding the environmental fate and ecotoxicology of diclofenac and its esters. In aquatic systems, for example, the biotransformation of diclofenac can lead to various products. nih.gov Advanced analytical methods are essential to identify and quantify these transformation products, which may have different toxicities than the parent compound. nih.govmdpi.com For instance, UHPLC-ESI-MS/MS has been employed to analyze the metabolites produced during the degradation of diclofenac by a bacterial consortium. nih.gov

Future advancements in this area may include the development of more sensitive and high-throughput analytical platforms, as well as novel sample preparation techniques to handle complex environmental and biological matrices. orientjchem.orgijpsonline.com The use of high-resolution mass spectrometry is also critical for the structural elucidation of unknown metabolites. nih.gov

Application of Artificial Intelligence and Machine Learning in Drug Design and Delivery System Optimization for this compound

Artificial intelligence (AI) and machine learning (ML) are increasingly being applied in various stages of drug discovery and development, offering the potential to accelerate the process and improve success rates. nih.govcofc.edu For a compound like this compound, AI and ML can be utilized in several key areas.

In drug design, AI and ML algorithms can be used to analyze large datasets of chemical structures and biological activities to identify novel analogs of diclofenac with improved properties, such as enhanced efficacy or reduced toxicity. drugbank.comresearchgate.net These methods can help in predicting the activity of new molecules, guiding the synthesis of the most promising candidates. nih.gov For example, by analyzing the structure-activity relationships of existing non-steroidal anti-inflammatory drugs, ML models could be trained to design new derivatives of this compound with optimized characteristics. drugbank.com

In the optimization of drug delivery systems, AI and ML can be employed to analyze the complex interplay of formulation variables and their impact on drug release and permeation. researchgate.net For topical and transdermal delivery of this compound, these technologies could help in designing optimal formulations, such as nanoformulations or microemulsions, by predicting their performance based on their composition. nih.govnih.gov Experimental design methodologies, often coupled with ML, have been used to optimize a wide range of drug delivery systems, including controlled-release matrices, microparticulates, and vesicular systems. researchgate.net The use of AI can help in navigating the vast formulation space to identify the most effective delivery systems for enhanced skin penetration and targeted delivery. nih.govnih.gov

Furthermore, AI can aid in predicting the clinical trial outcomes of new formulations, potentially reducing the costs and time associated with clinical development. nih.gov As the field of AI in drug development continues to evolve, its application to this compound research holds the promise of leading to more effective and safer therapeutic options.

Research into Combinatorial Approaches with Other Therapeutic Agents (Preclinical/Mechanistic Focus)

The therapeutic efficacy of diclofenac, the active metabolite of this compound, may be enhanced through combinatorial approaches with other agents. Preclinical and mechanistic studies, primarily focusing on diclofenac, have explored various combinations to either potentiate its primary anti-inflammatory and analgesic effects or to leverage its mechanisms of action for other therapeutic areas, such as oncology. These investigations provide a foundation for future research into similar combinations with this compound, which may offer improved delivery and permeability. smolecule.com

Preclinical studies have demonstrated the potential for synergistic interactions between diclofenac and other compounds. For instance, combining diclofenac with natural compounds or other therapeutic drugs has been shown to enhance its analgesic effects or mitigate toxicity in animal models. mdpi.comresearchgate.net An interesting area of investigation is the combination of diclofenac with B vitamins, where one study indicated that the presence of vitamin B12 could reduce the concentration of diclofenac needed to achieve an analgesic effect. researchgate.net Another study in rats showed that co-administration of thymoquinone, a natural compound, could reduce the renal toxicity associated with diclofenac. mdpi.com

In the context of cancer research, diclofenac's ability to inhibit cyclooxygenase (COX) enzymes and modulate tumor microenvironments has made it a candidate for combination therapies. rdd.edu.iquomus.edu.iq Research has shown that diclofenac can inhibit tumor cell proliferation and induce apoptosis. uomus.edu.iqplos.org These anti-cancer effects are not solely dependent on COX inhibition; studies have revealed that diclofenac can also impact glucose metabolism and inhibit the MYC oncogene, suggesting a multi-targeted approach. plos.org Combining diclofenac with conventional chemotherapy or other targeted agents could therefore represent a promising strategy. While these studies have been conducted with diclofenac, the findings are mechanistically relevant for its prodrugs like the isopropyl ester.

A preclinical study evaluating the combination of diclofenac with α-Bisabolol in a formalin-induced pain model in rats demonstrated a synergistic antinociceptive effect. researchgate.net The investigation further explored the underlying mechanisms, suggesting the involvement of the nitric oxide pathway and ATP-sensitive K+ channels. researchgate.net Such mechanistic insights are crucial for designing rational drug combinations.

Below is a data table summarizing key preclinical combinatorial research findings relevant to diclofenac.

Combination Agent Preclinical Model Key Mechanistic Findings Observed Outcome
α-Bisabolol Formalin-induced pain model (Rats)Involvement of nitric oxide pathway and ATP-sensitive K+ channels suggested by antagonism with L-NAME and glibenclamide. researchgate.netSynergistic antinociceptive (analgesic) effect. researchgate.net
Vitamin B12 Animal models (details not specified in source)Not detailed in source.Reduced concentration of diclofenac needed for an analgesic effect. researchgate.net
Thymoquinone Rat model of diclofenac-induced toxicityAlleviation of oxidative stress. researchgate.netReduced renal toxicity caused by diclofenac. mdpi.comresearchgate.net
Pantoprazole (PPI) Rat modelNot detailed in source.Exacerbation of NSAID-induced small bowel injury, despite reduction in gastric lesions. researchgate.net

This table presents findings based on studies with diclofenac, the active form of this compound.

Elucidation of Molecular Signatures in Preclinical Models Responsive to this compound

Understanding the molecular signatures associated with the response to this compound is critical for identifying predictive biomarkers and refining its therapeutic application. Research, primarily on the parent compound diclofenac, has begun to uncover the genetic and metabolic changes that occur in preclinical models following treatment. These studies provide a framework for future investigations focused specifically on the isopropyl ester derivative.

One key area of research involves the impact of diclofenac on gene expression related to inflammation and cell proliferation. As an inhibitor of COX enzymes, diclofenac reduces the synthesis of prostaglandins (B1171923), which are key inflammatory mediators. rdd.edu.iqnih.gov This directly influences the expression of downstream genes involved in the inflammatory cascade. Beyond its primary mechanism, studies have shown that diclofenac can modulate signaling pathways crucial for cell survival and growth. For instance, in human airway epithelial cells, diclofenac was found to suppress the gene expression of MUC5AC mucin by inhibiting the degradation of IκBα and the subsequent nuclear translocation of NF-κB p65. nih.gov

In the context of oncology, diclofenac has been shown to induce significant changes in the molecular landscape of tumor cells. A notable study demonstrated that diclofenac, independently of its COX-inhibitory function, significantly reduced the expression of the MYC oncogene in melanoma and other cancer cell lines. plos.org This down-regulation of MYC was accompanied by a modulation of glucose metabolism, with decreased expression of glucose transporter 1 (GLUT1) and lactate (B86563) dehydrogenase A (LDHA). plos.org These findings point to a molecular signature of response characterized by the suppression of key oncogenic and metabolic pathways.

Metabolomic approaches have also been employed to identify biomarkers of response and susceptibility to diclofenac. A study in rats aimed at finding biomarkers for diclofenac-induced liver injury identified unique plasma metabolomic profiles in susceptible individuals. nih.govnih.gov The 23 identified metabolites were linked to pathways including sphingolipid, tyrosine, phenylalanine, and tryptophan metabolism, suggesting that disturbances in metabolic and immune pathways constitute a molecular signature of susceptibility. nih.govnih.gov Further analysis identified nine potential metabolite biomarkers with strong diagnostic capability in the preclinical model. nih.gov

The tables below summarize key molecular changes observed in preclinical models in response to diclofenac.

Table of Gene Expression Changes in Preclinical Models Treated with Diclofenac

Gene/Protein Target Preclinical Model Direction of Change Associated Pathway/Process
MYC Melanoma, leukemia, carcinoma cell lines Down-regulated Oncogenesis, Cell Proliferation plos.org
Glucose Transporter 1 (GLUT1) Melanoma cell lines Down-regulated Glucose Metabolism, Warburg Effect plos.org
Lactate Dehydrogenase A (LDHA) Melanoma cell lines Down-regulated Glucose Metabolism, Lactate Production plos.org
MUC5AC Human airway epithelial cells (NCI-H292) Down-regulated (mRNA) Mucin Production, Inflammation nih.gov
IκBα Degradation Human airway epithelial cells (NCI-H292) Inhibited NF-κB Signaling, Inflammation nih.gov

| NF-κB p65 Translocation | Human airway epithelial cells (NCI-H292) | Inhibited | NF-κB Signaling, Inflammation nih.gov |

This table presents findings based on studies with diclofenac, the active form of this compound.

Table of Potential Metabolomic Biomarkers for Diclofenac Susceptibility in Rats
Metabolic Pathway Key Associated Metabolites (Examples) Significance in Preclinical Model
Sphingolipid Metabolism Not specified in source Enriched in susceptible individuals, suggesting a role in immune response and cell signaling. nih.govnih.gov
Tyrosine Metabolism Not specified in source Altered in susceptible individuals, potentially reflecting metabolic stress or immune activation. nih.govnih.gov
Phenylalanine Metabolism Not specified in source Disturbed in susceptible individuals, linked to inflammatory responses. nih.govnih.gov
Tryptophan Metabolism Not specified in source Implicated in immune modulation and response to cellular stress. nih.govnih.gov

| Arachidonic Acid Metabolism | Not specified in source | Altered in response to diclofenac-induced hepatotoxicity, reflecting on-target COX inhibition and inflammation. nih.gov |

This table is based on a study investigating susceptibility to diclofenac-induced liver injury in rats. nih.govnih.gov

Q & A

Q. How can the purity of Diclofenac isopropyl ester be determined in laboratory settings?

  • Methodological Answer : High-performance liquid chromatography (HPLC) is recommended, using a mobile phase of pH 2.5 phosphate buffer and a C18 column. Compare peak responses of the test solution to standard preparations containing Diclofenac-related compounds (e.g., USP Diclofenac Related Compound A). Quantify impurities using the formula: Impurity %=CA×rUrS×100\text{Impurity \%} = \frac{C}{A} \times \frac{r_U}{r_S} \times 100

    where CC = concentration of impurity in the standard, AA = Diclofenac potassium quantity, and rU/rSr_U/r_S = peak response ratios .

Q. What experimental protocols are suitable for synthesizing this compound at the laboratory scale?

  • Methodological Answer : Optimize esterification using a two-step process: (1) Activate Diclofenac’s carboxylic acid group with thionyl chloride, (2) React with isopropyl alcohol under anhydrous conditions. Monitor reaction progress via thin-layer chromatography (TLC) and purify using recrystallization in non-polar solvents. Characterize intermediates via FTIR for ester bond confirmation (C=O stretch at \sim1740 cm⁻¹) .

Q. How can the crystal structure of this compound be resolved to understand its molecular packing?

  • Methodological Answer : Perform single-crystal X-ray diffraction (XRD) using MoKα radiation (λ = 0.71073 Å) at 233 K. Refine structures with SHELXL97 software, applying full-matrix least-squares methods. Analyze hydrogen bonding (e.g., O–H⋯N interactions) and torsion angles (e.g., C–C(NH₂)–C(O)–O) to determine packing efficiency. Report R-factors (R1<0.05R_1 < 0.05) and displacement parameters .

Advanced Research Questions

Q. What strategies resolve contradictions in bioavailability data between in vitro and in vivo models?

  • Methodological Answer : Conduct parallel studies using (a) in vitro Caco-2 cell permeability assays and (b) in vivo pharmacokinetic trials in rodents. Standardize dosing (e.g., 50 mg/kg) and sampling intervals (0–24 hrs). Calculate bioavailability via AUC (Area Under Curve) comparisons and normalize using reference standards like HMBi. Address interspecies variability by cross-referencing rumen absorption models .

Q. How does the solvent system (e.g., DMSO vs. DMF) influence the stability of this compound in cell-based assays?

  • Methodological Answer : Prepare stock solutions in DMSO or DMF (≥20 mg/mL) and dilute in cell culture media to ≤0.1% solvent concentration. Monitor stability via LC-MS over 24–72 hrs at 37°C. Assess degradation products (e.g., hydrolyzed Diclofenac) and adjust storage conditions (N₂ atmosphere, −20°C) to minimize ester bond cleavage .

Q. What computational and experimental approaches validate this compound’s selectivity for cyclooxygenase (COX) isoforms?

  • Methodological Answer : Combine (1) Molecular docking (e.g., AutoDock Vina) to predict binding affinities for COX-1 vs. COX-2 active sites and (2) Enzymatic inhibition assays using purified COX isoforms. Measure IC₅₀ values with colorimetric substrates (e.g., prostaglandin H₂). Resolve discrepancies by correlating docking scores (ΔG\Delta G) with kinetic data .

Q. How can conflicting data on the ester’s photodegradation kinetics be reconciled across studies?

  • Methodological Answer : Standardize light-exposure conditions (e.g., 365 nm UV lamp, 1.5 mW/cm² intensity) and quantify degradation via HPLC-UV. Apply the Arrhenius equation to model temperature-dependent degradation rates. Validate using controlled stability chambers (ICH Q1B guidelines) and report t90t_{90} (time to 90% potency retention) with 95% confidence intervals .

Data Analysis and Presentation Guidelines

  • Statistical Reporting : Use Shapiro-Wilk tests for normality and Welch’s t-test for non-equal variances. Present data as mean ± SEM with effect sizes (Cohen’s d). For crystallographic data, include RintR_{\text{int}}, θmax\theta_{\text{max}}, and extinction coefficients in supplementary files .
  • Ethical Compliance : Document ethical approvals for biological studies (e.g., animal welfare protocols) and cite institutional review board (IRB) guidelines in methods sections .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.